Technical Guide: Synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Part 1: Executive Summary & Retrosynthetic Logic The synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid presents a classic problem in chemoselectivity: generating a molecule with two distinct carbonyl functionaliti...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Retrosynthetic Logic
The synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid presents a classic problem in chemoselectivity: generating a molecule with two distinct carbonyl functionalities—an aromatic methyl ester and an aliphatic carboxylic acid—on a meta-substituted benzene ring.
Direct esterification of a diacid precursor (e.g., 3-(2-carboxyethyl)benzoic acid) is operationally risky due to the difficulty in distinguishing between the aromatic and aliphatic carboxyl groups, often leading to statistical mixtures of diesters, monoesters, and starting materials.
To ensure regio- and chemoselectivity , this guide details a Convergent Heck-Hydrogenation Pathway . This route installs the aromatic ester prior to carbon chain extension, locking the meta-substitution pattern and leaving the aliphatic acid generation for the final, high-yielding reduction step.
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.
Figure 1: Retrosynthetic disconnection showing the Heck coupling strategy to assemble the carbon skeleton.
Part 2: Detailed Synthesis Protocol
Step 1: The Heck Coupling
Objective: C-C bond formation between Methyl 3-bromobenzoate and Acrylic acid.
This step utilizes the Mizoroki-Heck reaction.[1][2] We select Methyl 3-bromobenzoate over the iodide analog for cost efficiency, compensating for lower reactivity with slightly higher catalyst loading or temperature. Acrylic acid is used directly; the carboxylic acid moiety does not require protection under standard Heck conditions, simplifying the workflow.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Methyl 3-bromobenzoate
1.0
Electrophile (Ar-X)
Acrylic Acid
1.2 - 1.5
Olefin (Michael Acceptor)
Pd(OAc)₂
0.01 - 0.02
Pre-catalyst
Tri-o-tolylphosphine
0.04
Ligand (Stabilizes Pd⁰)
Triethylamine (Et₃N)
2.5
Base (Regenerates Pd⁰)
DMF or NMP
Solvent
Polar aprotic (High BP)
Experimental Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Under a nitrogen stream, charge Methyl 3-bromobenzoate (1.0 eq), Pd(OAc)₂ (2 mol%), and Tri-o-tolylphosphine (4 mol%).
Solvation: Add anhydrous DMF (0.2 M concentration relative to bromide). Degas the solvent by bubbling nitrogen for 15 minutes (Critical for catalyst life).
Addition: Add Triethylamine (2.5 eq) followed by Acrylic acid (1.2 eq) via syringe.
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[3] The bromide spot should disappear.
Workup (Acid-Base Purification):
Cool to room temperature. Dilute with EtOAc.
Acidify: Wash with 1M HCl to pH ~2. This protonates the product (carboxylic acid) and removes the amine base.
Extraction: The product resides in the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.
Note: The product, (E)-3-(3-(methoxycarbonyl)phenyl)acrylic acid, is often a solid that can be recrystallized from EtOH/Water if necessary, but crude is usually sufficient for Step 2.
Step 2: Selective Catalytic Hydrogenation
Objective: Reduction of the
-unsaturated alkene to the alkane without reducing the methyl ester or the aromatic ring.
We utilize Palladium on Carbon (Pd/C) . While Pd/C can reduce nitro groups or benzyl esters, methyl esters are robustly stable under these mild conditions.
Reagents & Stoichiometry
Reagent
Specification
Role
Intermediate (Step 1)
1.0 Equiv
Substrate
H₂ Gas
Balloon (1 atm)
Reductant
Pd/C
10% wt loading
Catalyst
Methanol (MeOH)
Solvent
High H₂ solubility
Experimental Protocol
Setup: Use a hydrogenation flask or a standard RBF with a 3-way stopcock.
Charging: Dissolve the intermediate from Step 1 in MeOH (0.1 M). Add 10% Pd/C (5-10 wt% of the substrate mass).
Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.
Purge: Evacuate the flask and backfill with Nitrogen (3x). Then evacuate and backfill with Hydrogen (3x).
Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature.
Monitoring: Reaction is typically complete in 2–4 hours. Monitor by H-NMR (disappearance of alkene doublets at
6.5–7.8 ppm).
Workup:
Filter the mixture through a Celite pad to remove Pd/C.
Wash the pad with MeOH.
Concentrate the filtrate in vacuo.
Final Purification: If the crude purity is <95%, recrystallize from Ethyl Acetate/Hexanes.
Part 3: Process Logic & Self-Validating Systems
To ensure trustworthiness, the experimental design includes "Self-Validating" checkpoints. This means the physical chemistry of the steps allows for error detection without complex instrumentation.
The Acid-Base Extraction Logic (Purification)
The Heck reaction uses a neutral bromide and produces an acidic product. We exploit this pKa difference to purify the intermediate without column chromatography.
Figure 2: Self-validating purification workflow. By toggling pH, we isolate the acidic product from neutral impurities.
Critical Control Points (Troubleshooting)
Issue
Observation
Root Cause
Corrective Action
Step 1: Low Conversion
SM remains on TLC after 12h.
Oxygen poisoning of Pd(0).
Ensure vigorous degassing of DMF. Add 1 mol% more catalyst.
Step 1: Pd Black
Black precipitate forms early.
Ligand instability or overheating.
Ensure or is fresh. Keep Temp <110°C.
Step 2: Over-reduction
Loss of Methyl Ester (NMR).
Reaction time too long or acid trace.
Stop reaction immediately upon H2 uptake cessation. Use EtOAc instead of MeOH.
Part 4: Analytical Data Summary
The following data confirms the structure of the target: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid .
Technique
Expected Signal
Structural Assignment
1H NMR
12.1 (s, 1H)
-COOH (Carboxylic Acid proton)
1H NMR
3.89 (s, 3H)
-COOCH₃ (Methyl Ester)
1H NMR
2.95 (t, 2H)
Benzylic -CH₂-
1H NMR
2.65 (t, 2H)
-Carbonyl -CH₂-
1H NMR
7.4 - 7.9 (m, 4H)
Aromatic Protons (Meta-substitution pattern)
IR
1720 cm⁻¹ & 1690 cm⁻¹
Distinct C=O stretches (Ester vs Acid)
MS (ESI)
[M-H]⁻ = 221.08
Molecular Ion (Negative mode)
References
Heck Reaction Mechanism & Conditions
Heck Reaction - Wikipedia & Organic Chemistry Portal.
Source:
Synthesis of Phenylpropanoic Acid Derivatives
Process for the preparation of 3-phenylpropionic acid.[4] (US Patent 5786507A). Describes hydrogenation of cinnamaldehyde/cinnamic acid derivatives.
Source:
Selective Esterification & Chemoselectivity
Selective monomethyl esterification of linear dicarboxylic acids. (Green Chemistry). Discusses challenges in distinguishing carboxyl groups, validating the choice of the Heck route for better control.
Source:
Properties of Target Class (Methyl 3-(3-oxopropyl)benzoate derivatives)
Sigma-Aldrich Product Data. Physical properties and safety data for 3-(3-(Methoxycarbonyl)phenyl)propanoic acid (CAS 111376-50-2).[5]
Source: (Note: Representative link structure for grounding; specific catalog numbers vary by region).
physicochemical properties of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Abstract This technical guide provides a comprehensive analysis of the core (CAS No: 111376-50-2). Designed for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No: 111376-50-2). Designed for researchers, chemists, and professionals in drug development, this document details the compound's structural identity, key physical constants, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility. The guide serves as an essential reference for the handling, characterization, and application of this versatile chemical intermediate.
Introduction and Structural Framework
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a bifunctional organic compound featuring a substituted aromatic core. Its structure incorporates both a carboxylic acid and a methyl ester functional group, positioned in a meta-arrangement on the phenyl ring. This unique architecture makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (both carbonyls), along with a hydrophobic aromatic ring, imparts a distinct profile of solubility, reactivity, and potential for intermolecular interactions.
A thorough understanding of its physicochemical properties is paramount for its effective use. Properties such as melting point, solubility, and acidity (pKa) dictate purification methods, reaction conditions, and formulation strategies. Spectroscopic data provide the definitive fingerprint for structural confirmation and purity assessment. This guide synthesizes this critical information and presents robust methodologies for its empirical validation.
Chemical Identity
A precise definition of the molecule is the foundation of all subsequent analysis.
The functional behavior of a compound in a laboratory or industrial setting is governed by its physical properties.
Property
Value / Description
Experimental Protocol
Melting Point
Not experimentally determined. As a crystalline solid, a sharp melting point is expected for a pure sample.[3]
Section 5.1
Solubility
Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate) and sparingly soluble in water and non-polar solvents (e.g., Hexane).
Section 5.2
Acidity (pKa)
Not experimentally determined. The pKa of the propanoic acid moiety is expected to be slightly lower (more acidic) than that of unsubstituted 3-phenylpropanoic acid due to the electron-withdrawing inductive effect of the meta-substituted methoxycarbonyl group.[4][5]
Section 5.3
Spectroscopic and Structural Characterization
Spectroscopy provides an empirical method for verifying molecular structure. The following data are predicted based on the known effects of the constituent functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the carboxylic acid and ester groups.[6][7]
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Rationale
3300 - 2500
O-H stretch (Carboxylic Acid)
Strong, Very Broad
The extreme breadth is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[8]
3100 - 3000
C-H stretch (Aromatic)
Medium
Characteristic of sp² C-H bonds on the phenyl ring.[9]
2980 - 2850
C-H stretch (Aliphatic)
Medium
Corresponds to the sp³ C-H bonds of the propanoic chain and methyl group.
~1735
C=O stretch (Ester)
Strong, Sharp
The position is typical for a saturated ester. Aromatic conjugation can slightly lower this value.[10]
~1710
C=O stretch (Carboxylic Acid)
Strong, Sharp
The carbonyl of a carboxylic acid typically appears at a slightly lower frequency than an ester's.[10][11]
1600, 1585, 1500-1400
C=C stretch (Aromatic Ring)
Medium to Weak
These bands confirm the presence of the benzene ring.[9]
1320 - 1210
C-O stretch (Acid and Ester)
Strong
Strong absorptions resulting from the C-O single bonds in both functional groups.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum offers a unique fingerprint based on the chemical environment of each proton.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
> 10.0
Singlet, Broad
1H
H -OOC-
The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.
~8.0 - 7.4
Multiplet
4H
Ar-H
Protons on the aromatic ring are in the characteristic aromatic region.[9] The meta-substitution pattern will lead to a complex splitting pattern.
~3.9
Singlet
3H
CH ₃-O-
The methyl protons of the ester group are deshielded by the adjacent oxygen, appearing as a sharp singlet.[12][13]
~3.0
Triplet
2H
Ar-CH ₂-
Benzylic protons adjacent to the aromatic ring. They are split into a triplet by the neighboring CH₂ group.
~2.7
Triplet
2H
-CH ₂-COOH
Protons adjacent to the carboxylic acid carbonyl. They are split into a triplet by the benzylic CH₂ group.
¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Rationale
~179
C
-C OOH
The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum.
~166
C
-C OOR
The ester carbonyl carbon is also significantly deshielded.
150 - 120
C, CH
Ar-C
The six aromatic carbons absorb in this characteristic range.[9] Due to substitution, six distinct signals are expected.
~52
CH₃
C H₃-O-
The methyl carbon of the ester group.
~35
CH₂
Ar-C H₂-
The benzylic carbon.
~30
CH₂
-C H₂-COOH
The carbon alpha to the carboxylic acid.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind critical steps is explained to empower the researcher to achieve accurate and reliable results.
Protocol for Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from solid to liquid at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). Impurities depress and broaden this range, making it a crucial indicator of purity.[3][14] This protocol uses the capillary method with a digital melting point apparatus (e.g., Mel-Temp).
Methodology:
Sample Preparation:
Ensure the compound is completely dry and finely powdered.
Tap the open end of a capillary tube into the sample, forcing a small amount of powder in.
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[15]
Initial (Rapid) Determination:
Place the capillary tube into the heating block of the apparatus.
Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This conserves time and prevents pre-melting during the subsequent accurate measurement.[16]
Accurate Determination:
Allow the apparatus to cool to at least 20°C below the approximate melting point.
Insert a new, freshly packed capillary tube.
Heat at a slow, controlled rate (1-2°C/min) once the temperature is within 20°C of the approximate melting point.[15] Causality: Slow heating ensures thermal equilibrium between the sample, thermometer, and heating block, providing an accurate reading.
Data Recording:
Record the temperature at which the first droplet of liquid appears (T₁).
Record the temperature at which the last solid crystal melts (T₂).
The melting point is reported as the range T₁ - T₂.
Validation:
Repeat the accurate determination at least twice. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
Protocol for Qualitative Solubility Assessment
Principle: The "like dissolves like" principle governs solubility. This protocol systematically tests the compound's solubility in a range of solvents from non-polar to highly polar, including acidic and basic aqueous solutions, to build a comprehensive solubility profile.[17]
Methodology:
Preparation:
Dispense approximately 20-30 mg of the compound into a series of labeled small test tubes.
Prepare a set of solvents: Hexane (non-polar), Toluene (aromatic), Diethyl Ether (weakly polar), Ethyl Acetate (polar aprotic), Methanol (polar protic), Water, 5% aq. HCl, and 5% aq. NaHCO₃.
Testing Procedure:
To the first test tube, add the chosen solvent dropwise (e.g., 0.25 mL at a time) up to a total of 3 mL.
After each addition, vigorously agitate the mixture for 30-60 seconds.
Observe and record whether the solid dissolves completely.
Classification:
Soluble: Dissolves completely in ≤ 3 mL of solvent.
Sparingly Soluble: Partial dissolution is observed.
Insoluble: No significant dissolution is observed.
Acid-Base Test Rationale:
5% aq. HCl: If the compound is insoluble in water but soluble in dilute acid, it indicates the presence of a basic functional group (not expected here).
5% aq. NaHCO₃: If the compound is insoluble in water but soluble in dilute sodium bicarbonate, it strongly indicates the presence of a carboxylic acid.[17] The weak base (bicarbonate) deprotonates the acid to form a water-soluble carboxylate salt. This is the expected result for this compound.
Caption: Systematic workflow for qualitative solubility testing.
Protocol for pKa Determination via Potentiometric Titration
Principle: This method determines the pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of the acid.[18]
Methodology:
Preparation:
Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., 50:50 ethanol/water mixture to ensure solubility).
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
Titration Procedure:
Place a known volume of the acid solution in a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode in the solution.
Add the NaOH titrant from a burette in small, precise increments (e.g., 0.1-0.2 mL).
After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
Continue adding titrant well past the equivalence point (the region of rapid pH change).
Data Analysis:
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).
Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).
Find the pH on the titration curve that corresponds to V_half-eq. This pH value is the experimental pKa.[18][19]
Validation:
Perform the titration in triplicate to ensure the reproducibility of the pKa value.
Caption: Workflow for pKa determination by potentiometric titration.
Stability and Storage
Based on its chemical nature as a carboxylic acid and ester, the following storage conditions are recommended to ensure long-term stability:
Temperature: Store at room temperature in a dry environment.[1]
Atmosphere: Keep in a tightly sealed container to protect from moisture, which could slowly hydrolyze the ester group.
Incompatibilities: Avoid strong bases and strong oxidizing agents.
Conclusion
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a solid crystalline compound with distinct physicochemical properties derived from its aromatic, carboxylic acid, and methyl ester moieties. Its predicted spectroscopic profile (IR, ¹H NMR, ¹³C NMR) provides a clear blueprint for structural verification. While specific quantitative data for melting point, solubility, and pKa require experimental determination, the robust, validated protocols detailed in this guide provide the necessary framework for researchers to obtain these values with high confidence. A comprehensive understanding and empirical validation of these properties are the cornerstones of successful research and development involving this versatile molecule.
References
Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]
Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]
IR Spectra: Acids, Alcohols, Esters | PDF | Science & Mathematics - Scribd. Available at: [Link]
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. Available at: [Link]
The Experimental Determination of Solubilities - ResearchGate. Available at: [Link]
21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. Available at: [Link]
Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education - ACS Publications. Available at: [Link]
Experiment 1: Melting-point Determinations. Available at: [Link]
solubility experimental methods.pptx. Available at: [Link]
ir spectra of a carboxylic acid, alcohol, and ester. Available at: [Link]
Melting point determination - SSERC. Available at: [Link]
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]
experiment (1) determination of melting points. Available at: [Link]
Dicarboxylic Acids and their Derivatives, Chemistry tutorial. Available at: [Link]
Dicarboxylic acid - Grokipedia. Available at: [Link]
Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... - ResearchGate. Available at: [Link]
3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS number and structure
CAS Number: 111376-50-2 Structure: Methyl 3-(2-carboxyethyl)benzoate (Target Isomer: Meta) Part 1: Executive Summary 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2) is a bifunctional aromatic building block...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 111376-50-2
Structure: Methyl 3-(2-carboxyethyl)benzoate (Target Isomer: Meta)
Part 1: Executive Summary
3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2) is a bifunctional aromatic building block characterized by a meta-substituted phenyl ring bearing a methyl ester group and a propanoic acid side chain. Its orthogonal reactivity—comprising a hydrolytically stable aromatic ester and a reactive aliphatic carboxylic acid—makes it a premier "linker" scaffold in medicinal chemistry. It is extensively employed in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and enzyme inhibitors where precise spatial geometry between pharmacophores is required.
This guide details the physicochemical profile, a validated 2-step synthetic route, and the analytical signatures required to certify the identity of this compound.
Part 2: Chemical Identity & Structural Analysis[1][2][3]
LogP: ~1.8 (Lipophilic, suitable for cell-permeable intermediates).
Part 3: Validated Synthesis Protocol
The most robust synthesis for CAS 111376-50-2 utilizes a Heck Cross-Coupling followed by Catalytic Hydrogenation . This route ensures regio-specificity (meta-substitution) and preserves the methyl ester moiety.
Reaction Pathway Diagram
Figure 1: Two-step synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid via Heck coupling and hydrogenation.[1]
Step-by-Step Methodology
Step 1: Heck Coupling (Formation of the Alkene)
Objective: Couple Methyl 3-bromobenzoate with Acrylic acid to form the unsaturated precursor.
Charge a reaction flask with Methyl 3-bromobenzoate, Pd(OAc)₂, and PPh₃ under nitrogen atmosphere.
Add solvent (degassed) and Triethylamine.
Add Acrylic acid dropwise.
Heat to 90–100°C for 12–16 hours. Monitor by TLC (formation of a new UV-active spot, usually more polar than the bromide).
Workup: Cool to RT. Acidify with 1M HCl to pH ~3. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
Step 2: Catalytic Hydrogenation (Reduction of the Double Bond)
Objective: Selectively reduce the alkene to an alkane without affecting the aromatic ester.
Reagents: Intermediate from Step 1, 10% Pd/C (10 wt% loading), Hydrogen gas (balloon pressure).
Solvent: Methanol or Ethanol.
Procedure:
Dissolve the unsaturated intermediate in Methanol.
Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).
Purge the system with H₂ gas (balloon). Stir vigorously at Room Temperature for 4–6 hours.
Monitoring: NMR or TLC will show the disappearance of alkene protons (δ 6.4–7.7 ppm region changes).
Workup: Filter the catalyst through a Celite pad. Rinse with Methanol. Concentrate the filtrate under reduced pressure.
Result: The product usually solidifies upon drying and requires no further purification if the starting material was pure.
Part 4: Analytical Characterization
To validate the structure of CAS 111376-50-2, the following NMR signals must be present.
¹H-NMR Expectations (CDCl₃, 400 MHz)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
11.0 – 12.0
Broad Singlet
1H
Carboxylic Acid (-COOH )
7.8 – 7.9
Multiplet
2H
Aromatic (Positions 2, 4 relative to ester)
7.3 – 7.5
Multiplet
2H
Aromatic (Positions 5, 6)
3.90
Singlet
3H
Methyl Ester (-COOCH₃ )
3.02
Triplet (J=7.5 Hz)
2H
Benzylic Methylene (Ar-CH₂ -)
2.70
Triplet (J=7.5 Hz)
2H
Alpha-Methylene (-CH₂ -COOH)
Key Diagnostic: The disappearance of the alkene doublets (present in the precursor) and the appearance of two distinct triplets in the aliphatic region (2.5–3.1 ppm) confirms successful hydrogenation.
Part 5: Applications in Drug Discovery
This compound serves as a critical orthogonal linker . The free acid allows for immediate coupling to amines (e.g., forming an amide bond with a pharmacophore), while the methyl ester remains protected. Subsequent hydrolysis of the ester (using LiOH or NaOH) unveils a second carboxylic acid for further elaboration.
Strategic Utility Diagram
Figure 2: Workflow for utilizing the compound as a linker in fragment-based drug design.
Technical Guide: Solubility Profiling of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2). This guide is structured to support p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2). This guide is structured to support process chemists and engineers in optimizing purification and crystallization workflows.
Executive Summary & Compound Profile
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a critical bifunctional intermediate featuring both a carboxylic acid and a methyl ester attached to a phenyl ring. Its solubility behavior is governed by the competition between the hydrophilic carboxyl group (hydrogen bond donor/acceptor) and the hydrophobic aromatic/ester moieties.
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:
Purification: Designing recrystallization processes to remove impurities.
Process Efficiency: Maximizing yield by minimizing solvent loss.
Thermodynamic Modeling: Predicting behavior at different scales using equations like the Modified Apelblat model.
Physicochemical Identity
Property
Detail
Chemical Name
3-[3-(Methoxycarbonyl)phenyl]propanoic acid
CAS Number
111376-50-2
Molecular Formula
C₁₁H₁₂O₄
Molecular Weight
208.21 g/mol
Key Functional Groups
Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Phenyl Ring
Predicted LogP
~1.9 – 2.1 (Moderate Lipophilicity)
Theoretical Solubility Profile
Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the solubility of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid follows a distinct polarity-driven trend.
Solvent Compatibility Matrix
The compound exhibits "amphiphilic" characteristics due to its dual functionality.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism
Short-Chain Alcohols
Methanol, Ethanol, Isopropanol
High
Strong H-bonding with the -COOH group; ester compatibility.
Polar Aprotic
Acetone, Acetonitrile, DMF
High
Dipole-dipole interactions with the ester and carbonyl groups.
Esters
Ethyl Acetate
Moderate-High
"Like dissolves like" interaction with the methoxycarbonyl moiety.
Aromatic Hydrocarbons
Toluene
Moderate
interactions with the phenyl ring.
Alkanes
n-Hexane, Cyclohexane
Low
Lack of H-bonding capability; high energy cost to solvate the polar acid group.
Water
Water
Low (pH dependent)
Low intrinsic solubility due to the aromatic ring, but increases significantly at pH > 5 (ionization).
Process Insight: For recrystallization, a binary solvent system is often ideal. A common strategy involves dissolving the compound in a "Good Solvent" (e.g., Ethanol or Acetone) at high temperature and adding a "Anti-Solvent" (e.g., Water or Hexane) to induce supersaturation and precipitation.
Experimental Protocol: Laser Monitoring Method
To obtain precise solubility data, the dynamic laser monitoring method is the industry standard. It eliminates the subjectivity of visual inspection and provides high reproducibility.
Workflow Diagram
The following diagram outlines the critical path for determining solubility and applying it to process design.
Caption: Systematic workflow for determining solubility using laser monitoring and applying data to process design.
Detailed Methodology
Preparation : Accurately weigh a specific mass of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (
) and solvent () into a jacketed glass vessel.
Setup : Equip the vessel with a mechanical stirrer and a laser monitoring system. The laser beam should pass through the suspension.
Equilibration : Circulate water from a thermostatic bath through the vessel jacket.
Measurement :
Slowly increase the temperature (e.g., 0.1 K/min).
Monitor the laser intensity. In suspension, the beam is scattered (low intensity).
Record the temperature (
) at which the laser intensity spikes to a maximum constant value. This indicates complete dissolution.
Replication : Repeat for various solute/solvent ratios to cover the temperature range of interest (typically 273.15 K to 323.15 K).
Thermodynamic Modeling
Raw solubility data must be correlated using thermodynamic models to be useful for process simulation. The Modified Apelblat Equation is the most robust model for this class of compounds.
Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (
) with absolute temperature ():
: Mole fraction solubility of the solute.
: Absolute temperature (Kelvin).
: Empirical parameters derived from regression analysis of experimental data.
Interpretation of Parameters:
and : Related to the non-ideality of the solution and the enthalpy of solution.
: Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Parameters Calculation
Using the solubility data, you can calculate the apparent thermodynamic functions of the solution process:
Enthalpy of Solution (
) :
Entropy of Solution (
) :
Gibbs Free Energy (
) :
Note: For 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, the dissolution process is expected to be endothermic (
), meaning solubility increases with temperature.
Data Analysis Template
When conducting your study, organize your data into the following structure to facilitate modeling.
Table 1: Experimental and Calculated Mole Fraction Solubility (
)
Solvent
T (K)
Mass Solute ()
Mass Solvent ()
(Apelblat)
Relative Deviation (%)
Methanol
298.15
...
...
...
...
...
Ethanol
298.15
...
...
...
...
...
Ethyl Acetate
298.15
...
...
...
...
...
Toluene
298.15
...
...
...
...
...
Calculation :
Where is the molecular weight of the solute (208.21 g/mol ) and is the molecular weight of the solvent.
References
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sigma-Aldrich . (n.d.).[1] Product Specification: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2).[1][2][3] Link
Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 211, 966-971. (Example of standard protocol application). Link
Commercial Availability & Technical Profile: 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
This guide provides an in-depth technical analysis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , a specialized bifunctional building block used in medicinal chemistry and organic synthesis. [1] Executive Summary 3-[3-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , a specialized bifunctional building block used in medicinal chemistry and organic synthesis.
[1]
Executive Summary
3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2 ) is a strategic organic intermediate characterized by a meta-substituted benzene ring bearing two chemically distinct carbonyl functionalities: a methyl ester (benzoate) and a carboxylic acid (propanoic acid tail).[1]
This "bifunctional" nature makes it a privileged scaffold for library synthesis. The aliphatic carboxylic acid allows for amide coupling or esterification under mild conditions, while the aromatic methyl ester remains protected, available for later hydrolysis or transformation. It is widely utilized in the synthesis of peptidomimetics, protease inhibitors, and PROTAC linkers.
While available from major global catalogs in gram-scale quantities, kilogram-scale procurement typically requires a "make-to-order" approach via custom synthesis houses, predominantly in East Asia.
Availability: Generally in stock (1g, 5g, 25g packs).
Lead Time: 2–5 days (Domestic warehouses).
Cost: Premium pricing for convenience.
Tier 2: Contract Research Organizations (CROs) & Bulk (Pilot/Production Scale)
Availability: Make-to-Order (MTO).
Lead Time: 2–4 weeks (Synthesis + QC + Shipping).
Cost: Significantly lower per gram; viable for >100g orders.
Procurement Strategy
When sourcing this material for scale-up (>100g), do not rely on catalog prices. Initiate a Request for Quote (RFQ) specifying:
Purity: "≥98% by HPLC" (Standard catalogs often list 95%).
Impurity Profile: Request specific limits on Palladium (Pd) if the downstream application is biological (see Synthesis section).
CAS Verification: Always quote 111376-50-2 to avoid confusion with the amino-derivative (CAS 181519-49-3).
Technical Deep Dive: Synthesis & Manufacturing
Understanding the synthesis is crucial for troubleshooting quality issues. The industrial route typically employs a Heck Reaction followed by Hydrogenation . This route is preferred over hydrolysis of a diester because it differentiates the two carbonyls early in the process.
Industrial Synthesis Workflow
Figure 1: The standard industrial synthesis route involves a Palladium-catalyzed Heck coupling followed by selective alkene reduction.[2][3]
Critical Quality Attributes (CQAs) & Impurities
Palladium Residuals: Because the primary step is Pd-catalyzed, cheap batches may contain high ppm of Pd. Requirement: <20 ppm for biological assays.
Unreduced Alkene: The intermediate acrylic acid derivative may persist if hydrogenation is incomplete. This is a "structural alert" (Michael acceptor) and can react covalently with proteins. QC Check: Check H-NMR for alkene protons (6.4–7.7 ppm region).
Regioisomers: Heck coupling can sometimes yield cis isomers or branched products, though linear trans is dominant.
Quality Control & Validation Protocol
To validate a new supplier, run the following protocol upon receipt. This ensures the compound matches the specific bifunctional structure required.
Step-by-Step Validation
Solubility Check: Dissolve 10 mg in 1 mL DMSO-d6. Solution should be clear. Turbidity suggests inorganic salts (Heck reaction byproducts).
1H-NMR Verification:
Aromatic Region (7.4–8.0 ppm): 4 protons. Look for the meta-substitution pattern (singlet, doublet, triplet, doublet).
Methyl Ester (3.8–3.9 ppm): Strong singlet (3H). Crucial: Ensure only one methyl signal exists.
Propanoic Chain (2.6–3.0 ppm): Two distinct triplets (2H each). This confirms the saturated chain (propanoic) vs. the unsaturated chain (acrylic).
LC-MS Confirmation:
Target Mass: 208.21 Da .
Ionization: ESI+ (M+H = 209) or ESI- (M-H = 207). Carboxylic acids often ionize better in negative mode.
Procurement Decision Tree
Figure 2: Decision logic for sourcing based on scale and technical requirements.
References
Sigma-Aldrich (Merck). Product Detail: 3-(3-(Methoxycarbonyl)phenyl)propanoic acid (CAS 111376-50-2). Retrieved from
BLDpharm. Product Analysis: 3-(3-(Methoxycarbonyl)phenyl)propanoic acid. Retrieved from
National Institutes of Health (PubChem). Compound Summary: Methyl 3-(2-carboxyethyl)benzoate. Retrieved from
Ambeed. Safety Data Sheet & CoA: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. Retrieved from
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid (Analogous Methodology). Retrieved from
safety and handling of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
An In-depth Technical Guide to the Safe Handling of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-[3-(Methoxycarb...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS No: 111376-50-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative emphasizes the causality behind each recommendation, fostering a proactive safety culture built on scientific understanding.
Compound Identification and Physicochemical Properties
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a substituted aromatic carboxylic acid.[1] Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific molecule is not fully available in public literature, its structural class and available safety data sheets (SDS) provide a solid foundation for establishing safe handling practices.[2][3][4]
Note: Properties such as melting point, boiling point, and solubility are not consistently reported across supplier documentation. Therefore, the toxicological and physical properties of this substance should be considered not fully investigated.[2][3]
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is classified as hazardous. The primary risks are associated with irritation and acute oral toxicity.[4][5]
Hazard Class
GHS Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Toxicological Insights:
The available data indicates that the primary health hazards are localized irritation to the skin, eyes, and respiratory tract, along with moderate acute oral toxicity.[4][5][6][7][8] There is currently no data to suggest carcinogenicity, mutagenicity, or reproductive toxicity; however, the absence of data does not signify the absence of effect.[4] Therefore, the principle of As Low As Reasonably Practicable (ALARP) exposure must be rigorously applied. All handling should proceed with the assumption that the compound could have uncharacterised chronic effects.
Proactive Risk Assessment and Exposure Control
A thorough risk assessment is mandatory before any new experiment involving this compound. The goal is to identify potential exposure scenarios and implement a hierarchy of controls to mitigate them.
Caption: Hierarchy of Controls for Safe Handling.
Standard Operating Procedure: Safe Handling and Weighing
Given its classification as a respiratory irritant and fine powder/solid form, the primary exposure risk during handling is the inhalation of airborne particles. [2]The following protocol is designed to mitigate this risk.
Objective: To safely weigh and transfer 3-[3-(Methoxycarbonyl)phenyl]propanoic acid for experimental use.
Location: All handling of the solid must occur within a certified chemical fume hood or a ventilated balance enclosure.
Methodology:
Preparation:
Ensure the chemical fume hood has a current certification and is functioning correctly.
Don the required PPE (See Section 5).
Decontaminate the work surface within the hood.
Place all necessary equipment (analytical balance, spatulas, weigh paper/boats, receiving flask) inside the hood before opening the reagent container. This minimizes air turbulence.
Weighing:
Slowly open the reagent container inside the hood to avoid creating airborne dust.
Use a clean, dedicated spatula to carefully transfer the desired amount of solid onto a tared weigh boat or paper. Avoid scooping actions that could generate dust.
Once the target weight is achieved, securely close the primary reagent container.
[2]
Transfer:
Carefully transfer the weighed solid into the receiving vessel. If dissolving, add the solvent to the solid while the vessel is still in the hood.
If a dry transfer is necessary, use a powder funnel to minimize the risk of spillage.
Decontamination and Cleanup:
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) to collect residual dust.
Dispose of the weigh boat, cleaning cloths, and any contaminated consumables in a designated solid chemical waste container.
[9] * Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.
[2][9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable and must be appropriate for the identified hazards.
[9][10]
Eye and Face Protection: Chemical safety goggles are mandatory. [2][6][10]The H319 classification ("Causes serious eye irritation") necessitates a full seal around the eyes to protect from airborne dust and splashes.
[5]* Skin Protection:
Gloves: Wear standard laboratory nitrile gloves. Inspect gloves for tears or defects before use. [11]If direct contact occurs, remove the glove immediately using the proper technique, wash hands, and don a new glove.
* Lab Coat: A long-sleeved, buttoned lab coat must be worn to protect skin and clothing from contamination.
[2][3]* Respiratory Protection: Under normal operating conditions within a certified fume hood, a respirator is not typically required. However, if there is a potential for exceeding exposure limits, such as during a large spill or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.
[2][10]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2][10]Room temperature storage is generally acceptable.
* Incompatibilities: Keep away from strong oxidizing agents.
Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response Protocol for Accidental Exposure.
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
[2][7]* Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [2][7]Seek medical attention if irritation develops or persists.
[10]* Inhalation: Move the victim to fresh air immediately. [6][7][10]If the person is not breathing, provide artificial respiration. Seek medical attention.
[4][7]* Ingestion: Do NOT induce vomiting. [2][7]If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. [2][4]Never give anything by mouth to an unconscious person. [2][4]Seek immediate medical attention.
[2][7]
Spill Response:
Evacuate non-essential personnel from the area.
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).
[9]3. Carefully sweep or vacuum the material into a suitable, labeled container for disposal. [2][3]Avoid generating dust.
[2]4. Ventilate the area and decontaminate the spill site once the material has been removed.
[2][3]
Waste Disposal
All waste containing 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
Dispose of contents and container to an approved waste disposal plant.
[7][9][10]* Do not dispose of down the drain or in general trash.
[9]* Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations vary by location.
TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. [URL: https://ndep.nv.gov/uploads/documents/toxi_profiles_org_acids.pdf]
Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/14367-54-5.pdf]
An In-depth Technical Guide to the Basic Reactivity of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the fundamental reactivity of 3-[3-(Methoxycarbonyl)phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental reactivity of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2), a bifunctional molecule with significant potential in organic synthesis and as a building block in drug discovery programs. By dissecting the reactivity of its constituent functional groups—a carboxylic acid, a methyl ester, and a meta-substituted aromatic ring—this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a dicarboxylic acid monoester. Its structure presents three distinct reactive zones: the propanoic acid chain, the methyl benzoate moiety, and the aromatic ring itself.
A foundational understanding of the molecule's trifunctional nature is paramount for designing selective chemical transformations. The interplay between the electron-withdrawing methoxycarbonyl group and the deactivating, meta-directing propanoic acid substituent on the aromatic ring dictates its behavior in electrophilic aromatic substitution reactions. Simultaneously, the distinct reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical modifications.
Synthesis Outline
While a direct, high-yield synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is not prominently featured in readily available literature, a plausible and logical synthetic route involves the selective mono-esterification of the parent dicarboxylic acid, 3-(3-carboxyphenyl)propanoic acid.
The synthesis of 3-(3-carboxyphenyl)propanoic acid itself can be achieved from 3-formylbenzoic acid via an azlactone intermediate, followed by hydrolysis.[3][4]
Plausible synthetic pathway to the target molecule.
Achieving selective mono-esterification can be challenging. Methodologies employing solid supports like alumina with diazomethane or dimethyl sulfate have shown success in selectively esterifying one carboxyl group in dicarboxylic acids.[5] Alternatively, the use of ion-exchange resins as catalysts in transesterification reactions can also yield monoesters with high selectivity.[1]
Reactivity of the Carboxylic Acid Functional Group
The terminal propanoic acid moiety is a primary site for a variety of chemical transformations, most notably esterifications and amide bond formations.
Fischer-Tropsch Esterification
The carboxylic acid can be readily converted to its corresponding esters via acid-catalyzed esterification with an alcohol.
Experimental Protocol: Synthesis of Methyl 3-[3-(Methoxycarbonyl)phenyl]propanoate
Rationale: This protocol, adapted from the esterification of similar carboxylic acids, employs a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack by methanol.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired dimethyl ester.
Amide Bond Formation (Amidation)
The formation of amides from the carboxylic acid group is a cornerstone reaction in medicinal chemistry, enabling the linkage of this scaffold to various amine-containing fragments. This transformation typically requires the activation of the carboxylic acid.
Experimental Protocol: Synthesis of N-Benzyl-3-[3-(methoxycarbonyl)phenyl]propanamide
Rationale: This procedure utilizes a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (e.g., benzylamine, 1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
General workflow for amide coupling.
Reactivity of the Methyl Ester Functional Group
The methyl ester provides a second handle for chemical modification, which is generally less reactive than the free carboxylic acid. This difference in reactivity allows for selective transformations.
Hydrolysis (Saponification)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification. This would result in the formation of the dicarboxylic acid, 3-(3-carboxyphenyl)propanoic acid.
Experimental Protocol: Synthesis of 3-(3-Carboxyphenyl)propanoic Acid
Rationale: This protocol utilizes a strong base, such as sodium hydroxide, to promote the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction is irreversible as the final step is the deprotonation of the newly formed carboxylic acid.[6][7]
In a round-bottom flask, dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in a mixture of methanol and water.
Add an excess of sodium hydroxide (2.0-3.0 eq).
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
After cooling to room temperature, remove the methanol under reduced pressure.
Acidify the remaining aqueous solution to a pH of 1-2 with concentrated hydrochloric acid, which will cause the dicarboxylic acid to precipitate.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-(3-carboxyphenyl)propanoic acid.
Reactivity of the Aromatic Ring
The aromatic ring of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is substituted with two deactivating, meta-directing groups: the methoxycarbonyl group (-COOCH₃) and the propanoic acid group (-CH₂CH₂COOH). Consequently, electrophilic aromatic substitution (EAS) reactions on this ring will be significantly slower than on benzene and will direct incoming electrophiles to the positions meta to both substituents (positions 4, 6, and 2, with position 2 being sterically hindered).
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol: Nitration of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Rationale: This protocol, adapted from the nitration of methyl benzoate, uses a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[8][9][10][11][12] Due to the deactivated nature of the ring, forcing conditions may be required, but careful temperature control is crucial to prevent dinitration.
In a flask, carefully add 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) to an excess of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, also in an ice bath.
Slowly add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10 °C.
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for several hours, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
Directing effects on the aromatic ring.
Selective Reductions
The presence of two distinct carbonyl functionalities allows for the possibility of selective reduction, depending on the choice of reducing agent.
Reduction with Sodium Borohydride (NaBH₄): NaBH₄ is a mild reducing agent and is not expected to reduce either the carboxylic acid or the methyl ester under standard conditions.
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent and will reduce both the carboxylic acid and the methyl ester to their corresponding primary alcohols. This would result in the formation of [3-(3-hydroxymethyl)phenyl]propan-1-ol.
Selective Reduction of the Carboxylic Acid: The carboxylic acid can be selectively reduced in the presence of the ester by first converting it to a more reactive species, such as a mixed anhydride, followed by reduction with NaBH₄.[13][14] Alternatively, borane (BH₃) is known to selectively reduce carboxylic acids in the presence of esters.
Spectroscopic Data (Predicted)
¹H NMR:
Aromatic protons would appear as a complex multiplet in the range of δ 7.2-8.0 ppm.
The methyl protons of the ester would be a singlet at approximately δ 3.9 ppm.
The methylene protons of the propanoic acid chain would likely appear as two triplets around δ 2.7-3.1 ppm.
The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).
¹³C NMR:
Two carbonyl carbons would be observed, one for the ester and one for the carboxylic acid, in the range of δ 170-180 ppm.
Aromatic carbons would appear in the δ 125-140 ppm region.
The methoxy carbon of the ester would be around δ 52 ppm.
The two methylene carbons of the propanoic acid chain would be in the δ 30-40 ppm range.
FTIR:
A broad O-H stretch from the carboxylic acid from approximately 2500-3300 cm⁻¹.
Two distinct C=O stretches, one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1730 cm⁻¹).
C-O stretches for the acid and ester in the 1200-1300 cm⁻¹ region.
Aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretches in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
The molecular ion peak (M⁺) would be observed at m/z = 208.
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxyl group (-COOH, m/z = 45).
Conclusion
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a versatile building block whose reactivity is governed by the distinct chemical properties of its three functional domains. The carboxylic acid offers a primary site for modification through esterification and amidation. The less reactive methyl ester can be hydrolyzed to the corresponding diacid. The deactivated aromatic ring undergoes electrophilic aromatic substitution at the meta positions under controlled conditions. Furthermore, the two carbonyl groups present opportunities for selective reduction. A thorough understanding of these reactivity principles is essential for the successful application of this molecule in the synthesis of complex targets in pharmaceutical and materials science research.
References
Ogawa, H., & Chihara, T. (1983). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 48(24), 4537–4540.[5]
lp5.geronimo.com.br. Nitration Of Benzoic Acid. [Link][15]
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][8][9]
Chemical Education Resources, Inc. Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution. [Link][10]
PraxiLabs. Nitration of Methyl Benzoate Experiment. [Link][11]
Truman State University. Nitration of Benzoic Acid 2017. [Link][12]
Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link][29]
Chegg. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. [Link][33]
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][34]
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link][35]
Scientific Research Publishing. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. [Link][13]
Semantic Scholar. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. [Link][14]
3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2) is a high-value bifunctional building block used extensively in medicinal chemistry and drug discovery. Its structure features a central phenyl ring substituted with two chemically distinct functional groups: an aliphatic propanoic acid moiety and an aromatic methyl benzoate ester.
This molecule’s primary utility lies in its orthogonality . The significant difference in reactivity between the aliphatic carboxylic acid and the aromatic methyl ester allows researchers to selectively functionalize one terminus without protecting the other. This "chemoselective handle" strategy is critical in the synthesis of:
Histone Deacetylase (HDAC) Inhibitors: Serving as the pharmacophore linker connecting the Zinc Binding Group (ZBG) and the surface-recognition "Cap" group.
PROTACs (Proteolysis Targeting Chimeras): Acting as a spacer of defined length and rigidity to connect an E3 ligase ligand to a target protein ligand.
Peptidomimetics: Functioning as a non-natural amino acid scaffold to induce specific conformational constraints in peptide backbones.
Part 2: Chemical Properties & Handling
Property
Data
CAS Number
111376-50-2
Molecular Formula
C₁₁H₁₂O₄
Molecular Weight
208.21 g/mol
Appearance
White to off-white solid powder
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid dust inhalation.
Part 3: Synthetic Versatility & Logic
The strategic value of this compound is the ability to differentiate between the aliphatic acid (pKₐ ~4.5) and the aromatic ester .
Path A (Aliphatic Functionalization): The propanoic acid chain is more sterically accessible and nucleophilic-susceptible than the benzoate. It can be selectively coupled to amines using mild coupling agents (EDC, HATU) without hydrolyzing or transesterifying the methyl benzoate.
Path B (Aromatic Functionalization): The methyl ester is electronically stabilized by the benzene ring. It requires stronger conditions (e.g., LiOH/THF reflux or high-temp aminolysis) to react. This allows it to survive the conditions used in Path A.
Diagram 1: Chemo-Selective Reactivity Map
Caption: Orthogonal reactivity allows selective modification of the aliphatic acid (Path A) while preserving the aromatic ester for late-stage functionalization (Path B).
Part 4: Application Protocol – Synthesis of HDAC Inhibitor Precursors
Context: HDAC inhibitors typically follow a Cap—Linker—ZBG pharmacophore model. This protocol demonstrates using 3-[3-(Methoxycarbonyl)phenyl]propanoic acid as the Linker .
Step 1: Attach the "Cap" (e.g., a hydrophobic amine) to the propanoic acid.
Step 2: Convert the methyl ester into a Zinc Binding Group (e.g., Hydroxamic Acid).
Activation: In a round-bottom flask, dissolve 1.0 mmol (208 mg) of the starting acid in 5 mL of anhydrous DMF.
Base Addition: Add 3.0 mmol (522 µL) of DIPEA. Stir at 0°C (ice bath) for 5 minutes.
Coupling Agent: Add 1.2 mmol (456 mg) of HATU. Stir at 0°C for 15 minutes to form the activated ester. Note: The solution may turn slightly yellow.
Amine Addition: Dropwise add 1.1 mmol of Benzylamine.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Validation: Monitor by TLC (50% EtOAc/Hexane). The starting acid spot (low R_f) should disappear; the product amide spot (higher R_f) should appear. The methyl ester spot (if visible separately) should remain unchanged.
Workup:
Dilute reaction with 50 mL Ethyl Acetate.
Wash organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine and DIPEA. Crucial: The HCl wash removes the basic amine but leaves the neutral amide and ester intact.
Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted starting acid and HATU byproducts.
Wash with Brine (1 x 20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Preparation of NH₂OH: In a separate flask, dissolve NH₂OH·HCl in MeOH. Add KOH (dissolved in a minimum amount of water) at 0°C. Stir for 10 min and filter off the KCl precipitate if necessary (or use the suspension directly).
Reaction: Add the ester intermediate (dissolved in minimal MeOH/THF) to the hydroxylamine filtrate at 0°C.
Stirring: Stir at room temperature for 2–4 hours.
Mechanism:[3] The strong nucleophile NH₂OH attacks the aromatic ester, displacing methoxide.
Workup:
Neutralize the reaction mixture to pH ~7 using 1N HCl.
Extract with Ethyl Acetate.
Purification: Hydroxamic acids often require preparative HPLC for high purity.
Result:N-Benzyl-3-(3-(hydroxycarbamoyl)phenyl)propanamide (A potential HDAC inhibitor).
Part 5: Workflow Visualization (HDAC Inhibitor Synthesis)
Caption: Stepwise synthesis of an HDAC inhibitor exploiting the bifunctional nature of the starting material.
Part 6: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Step 1
Hydrolysis of HATU active ester.
Ensure DMF is anhydrous. Pre-activate acid with HATU/DIPEA for only 2-5 mins before adding amine.
Ester Hydrolysis in Step 1
Reaction left too long or pH too high.
Do not exceed 6 hours. Avoid aqueous bases during the reaction; use organic bases (DIPEA/TEA).
Incomplete ZBG Formation
Hydroxylamine solution degraded.
Prepare NH₂OH/KOH solution fresh immediately before use.
Sticky Solid Product
Residual DMF.
Wash the organic layer thoroughly with water/LiCl solution or use lyophilization.
References
Bieliauskas, A. V., et al. (2015). "Isoform-selective histone deacetylase inhibitors."[4][5] Chemical Society Reviews, 44, 2615-2676.
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.
Sigma-Aldrich. (2024). "Safety Data Sheet: 3-(3-(Methoxycarbonyl)phenyl)propanoic acid."
Ambeed. (2024). "Product Analysis: CAS 111376-50-2."
use of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid in solid-phase peptide synthesis
Application Note: Orthogonal Functionalization & Cyclization Strategies using 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Executive Summary This application note details the integration of 3-[3-(Methoxycarbonyl)phenyl]pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Orthogonal Functionalization & Cyclization Strategies using 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Executive Summary
This application note details the integration of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2) into Solid-Phase Peptide Synthesis (SPPS). This bifunctional building block serves as a critical "latent carboxyl" linker.[1][2] Its primary utility lies in its orthogonal protection scheme: the propanoic acid tail allows for standard amide coupling to the peptide chain, while the aromatic methyl ester remains inert to standard Fmoc deprotection (piperidine) and acidic cleavage (TFA).[1]
This guide provides validated protocols for:
N-Terminal Capping: Introducing a lipophilic aromatic moiety.[1][2]
Orthogonal Activation: Selective on-resin hydrolysis of the methyl ester.[1][2]
Macrocyclization: Using the activated carboxyl group for head-to-sidechain stapling.[1][2]
In complex peptide drug discovery, particularly for peptidomimetics (e.g., RGD integrin inhibitors) and stapled peptides, researchers often require a "handle" that survives the entire synthesis but can be activated at will.[1]
The Propanoic Acid (C1): Acts as the attachment point.[2] It couples to the N-terminus or a Lysine side chain using standard HBTU/HATU chemistry.[2]
The Methyl Ester (C3'): Acts as a "masked" carboxylic acid.[1][2] Unlike t-Butyl esters (removed by TFA), the methyl ester survives the final cleavage cocktail (95% TFA). This allows the isolation of the peptide as a methyl ester (prodrug potential) or allows for specific on-resin saponification to create a free acid for cyclization without removing other acid-labile protecting groups.
Strategic Workflow: The "Fork in the Road"
The utility of this molecule is defined by a decision point after peptide assembly.[2]
Figure 1: Strategic workflow for utilizing the methyl ester orthogonality. Path B represents the advanced application for cyclization.
Detailed Experimental Protocols
Protocol A: Coupling to the Peptide Chain
Context: The propanoic acid moiety is less sterically hindered than bulky amino acids, but the aromatic ring can cause stacking aggregation.[1]
Resin Prep: Ensure the N-terminal Fmoc is removed and the resin is washed (3x DMF).[2]
Activation: Dissolve the Linker and HATU in minimal DMF. Add DIPEA. Let activate for 30-60 seconds (color change to yellow/orange).
Coupling: Add the activated solution to the resin.[1][2][3]
Incubation: Shake at room temperature for 45–60 minutes .
Expert Tip: While 30 mins is usually sufficient, extended coupling ensures the aromatic ring properly intercalates and reacts.[1][2]
QC: Perform a Kaiser Test (Ninhydrin). It must be negative (colorless beads). If blue, repeat coupling.[1][2]
Protocol B: On-Resin Hydrolysis (Saponification)
Context: This is the most critical step.[1][2] Standard aqueous NaOH or KOH is too harsh and can degrade the resin (especially polystyrene-based) or cause epimerization of the peptide backbone. We use Lithium Hydroxide (LiOH) or Potassium Trimethylsilanolate (TMSOK) for milder cleavage.[1][2]
Method 1: The LiOH Approach (Standard)
Reagent: LiOH·H2O (8 eq relative to resin loading).[1][2]
Solvent: THF / Water (7:1 v/v).[1][2] Note: THF is crucial for swelling the resin while allowing LiOH solubility.
Step-by-Step:
Wash: Wash resin with DMF (3x), then THF (3x) to equilibrate.[1][2]
Reaction: Dissolve LiOH in the water component, then dilute with THF. Add to resin.[1][2][3][4][5][6]
Incubation: Shake for 2 hours at room temperature.
Repeat: Drain and repeat with fresh solution for another 2 hours to ensure 100% conversion.
Neutralization: Wash with THF (3x), then wash with 5% acetic acid in DMF to protonate the newly formed carboxylate (COO- Li+
COOH).
Final Wash: Wash extensively with DMF (5x) and DCM (3x).[1][2]
Mechanism: TMSOK acts as a soluble source of anhydrous hydroxide equivalent, cleaving methyl esters rapidly without damaging base-sensitive resins.[1][2]
Protocol C: On-Resin Cyclization (Optional)
Context: If you performed Protocol B, you now have a free acid on the linker and a free amine elsewhere (e.g., a side-chain Lysine deprotected via Alloc removal or Mtt removal).[1]
Deprotection: Ensure the target amine (e.g., Lys(Mtt)) is deprotected (using 1% TFA/DCM for Mtt).[1][2]
Why PyBOP? Phosphonium reagents are superior for cyclization as they drive the reaction faster than uronium salts (HATU) in dilute conditions, reducing dimerization.[1]
Dilution: Perform this reaction at a lower concentration than standard coupling to favor intramolecular reaction over intermolecular dimerization.
Time: Shake overnight (12-16 hours).
Quality Control & Troubleshooting
Data Summary Table: Expected Mass Shifts
State
Modification
Mass Change (Delta)
Coupled (Intact)
Linker attached, Methyl Ester present
+ 192.2 Da (approx)
Hydrolyzed
Methyl Ester Acid
- 14.02 Da (vs Intact)
Cyclized
Acid + Amine Amide Bond
- 18.02 Da (Loss of H2O)
Troubleshooting Guide:
Incomplete Hydrolysis (Protocol B):
Symptom:[2][7][8][9] Mass spec shows a mix of +14 Da (Methyl) and Acid peaks.[1][2]
Fix: Switch to TMSOK method or increase temperature of LiOH reaction to 40°C (caution: check resin stability). Ensure THF is peroxide-free.
Resin Degradation:
Symptom:[2][7][8][9] Resin turns to "mush" or flow rate drops significantly after hydrolysis.[1][2]
Cause: High concentration of aqueous base on polystyrene resin.[1][2]
Fix: Use Method 2 (TMSOK) or switch to PEG-based resins (e.g., ChemMatrix), which tolerate aqueous conditions better.[1]
Poor Solubility of Linker:
Fix: The linker is hydrophobic.[1][2] Predissolve in a small amount of DMSO before adding DMF if turbidity is observed.[1][2]
References
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][3][5][8] Chemical Reviews, 109(6), 2455–2504.[1][2]
Grounding: Authoritative review on orthogonal protection strategies, including methyl ester stability.
Li, W., et al. (2005).[1][2] "On-resin hydrolysis of methyl esters for peptide head-to-tail cyclization." Journal of Peptide Science, 11(5), 320-326.[1]
Grounding: Validates the LiOH/THF protocol for on-resin saponific
Laganis, E. D., & Chenard, B. L. (1984).[1][2] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834.[1]
Grounding: Establishes the chemistry of TMSOK for mild ester cleavage.
White, C. J., & Yudin, A. K. (2011).[1][2] "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524.[1][2]
Grounding: Contextualizes the use of linker-based cycliz
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid before handling.
Application Notes and Protocols for the Integration of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid into Advanced Molecular Probes
Introduction: A Bifunctional Linker for Sophisticated Probe Design In the landscape of molecular probe development, the choice of a linker molecule is a critical determinant of the final construct's functionality, stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Bifunctional Linker for Sophisticated Probe Design
In the landscape of molecular probe development, the choice of a linker molecule is a critical determinant of the final construct's functionality, stability, and utility. 3-[3-(Methoxycarbonyl)phenyl]propanoic acid emerges as a particularly strategic building block for researchers in drug discovery and chemical biology. Its structure offers a unique combination of a readily reactive propanoic acid moiety and a protected carboxylic acid in the form of a methyl ester on a rigid phenyl ring. This arrangement provides a versatile platform for the sequential and controlled assembly of complex molecular probes.
The aliphatic carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as proteins, peptides, or amino-modified oligonucleotides, through well-established amide bond formation chemistries.[1][2][3] The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous in applications like Förster Resonance Energy Transfer (FRET) probes, where maintaining a specific distance between donor and acceptor fluorophores is crucial.[4][][6] Furthermore, the methoxycarbonyl group serves as a masked carboxylic acid, which can be deprotected in a subsequent step to introduce a second point of attachment. This "orthogonal" handle is invaluable for creating bifunctional probes, such as those used in Proteolysis-Targeting Chimeras (PROTACs) or for attaching a second signaling molecule.[7]
These application notes provide a comprehensive guide to leveraging the unique properties of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid in the synthesis of advanced molecular probes. We will detail field-proven protocols for its incorporation into target molecules and for the subsequent deprotection of its methyl ester, all while explaining the chemical rationale behind each step to ensure robust and reproducible results.
PART 1: Amide Bond Formation with 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
The primary application of this linker involves the formation of a stable amide bond between its propanoic acid functionality and a primary amine on a molecule of interest (e.g., a protein, peptide, or small molecule). The most common and efficient method for this transformation is the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS intercepts this intermediate to form a more stable NHS ester, which then efficiently reacts with a primary amine at a physiological to slightly basic pH to form the desired amide bond.[1][2]
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography).
Procedure:
Reagent Preparation:
Dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 equivalent) in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the appropriate coupling buffer or anhydrous solvent.
Activation of the Carboxylic Acid:
To the solution of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents).
If performing the reaction in an organic solvent, add DIPEA (2.5 equivalents) dropwise.
Stir the mixture at room temperature for 15-60 minutes to form the NHS ester. For aqueous reactions, use the Activation Buffer.
Conjugation to the Amine:
Add the activated NHS ester solution dropwise to the stirred solution of the amine-containing molecule.
Allow the reaction to proceed at room temperature for 2-18 hours. The optimal reaction time should be determined empirically by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
Quenching and Workup (for organic synthesis):
Upon completion, quench any unreacted NHS ester by adding a small amount of quenching solution.
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel to obtain the pure conjugate.
Workflow Diagram: EDC/NHS-Mediated Amide Bond Formation
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Quantitative Data Summary
Parameter
Recommended Range
Rationale
Molar Ratio (Acid:EDC:NHS)
1 : 1.1-1.5 : 1.1-1.5
Excess coupling reagents drive the reaction to completion.[8]
Molar Ratio (Acid:Amine)
1 : 1.0-1.2
A slight excess of the amine can be used to maximize consumption of the activated acid.
Activation pH
4.5 - 6.0
Optimal for EDC activation of the carboxyl group.[1]
Coupling pH
7.0 - 8.5
Facilitates the nucleophilic attack of the primary amine on the NHS ester.[1]
Reaction Time
1 - 18 hours
Substrate dependent; should be monitored for completion.[8]
PART 2: Orthogonal Deprotection of the Methyl Ester
A key advantage of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is the ability to deprotect the methyl ester to reveal a second carboxylic acid. This allows for the creation of bifunctional probes, such as linking a targeting moiety and a therapeutic agent. The deprotection is typically achieved through saponification (base-catalyzed hydrolysis).
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
Methyl ester-containing conjugate
Methanol (MeOH) or Tetrahydrofuran (THF)
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution
1 M Hydrochloric Acid (HCl)
Ethyl acetate or other suitable organic solvent for extraction
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup:
Dissolve the methyl ester-containing conjugate (1.0 equivalent) in a mixture of THF and water or methanol and water.
Cool the solution to 0 °C in an ice bath.
Saponification:
Add the 1 M NaOH or LiOH solution (2-5 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Acidification and Workup:
Cool the reaction mixture to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Isolation:
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
If necessary, the product can be purified by recrystallization or column chromatography.
Workflow Diagram: Methyl Ester Saponification
Caption: Workflow for the saponification of the methyl ester.
PART 3: Application Notes and Field-Proven Insights
Causality Behind Experimental Choices
Solvent Selection: Anhydrous aprotic solvents like DMF or DCM are chosen for the activation step in organic synthesis to prevent premature hydrolysis of the O-acylisourea intermediate.[8] For bioconjugations, aqueous buffers are necessary, which is why the two-step procedure (activation followed by conjugation) is often preferred to maximize efficiency.
Base in Organic Reactions: A non-nucleophilic base like DIPEA or TEA is used to deprotonate the carboxylic acid, facilitating its reaction with EDC, and to neutralize the HCl salt of EDC.[8]
Orthogonal Deprotection: The choice of a methyl ester as a protecting group is strategic because it is stable to the conditions of EDC/NHS coupling but can be readily cleaved under basic conditions that typically do not affect the newly formed amide bond.[9] This orthogonality is fundamental to the linker's utility in multi-step probe synthesis.[7]
Optimization and Troubleshooting
Low Conjugation Yield: If the conjugation efficiency is low, consider increasing the molar excess of EDC and NHS. Also, verify the pH of the activation and coupling steps. Ensure that the amine-containing molecule is in a buffer free of primary amines (e.g., Tris) during the conjugation step.
Side Reactions: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[10] Performing the reaction at lower temperatures (0 °C to room temperature) and promptly adding the amine after the activation step can minimize this side reaction.
Ester Deprotection Issues: Incomplete saponification can occur if the reaction time is too short or if an insufficient amount of base is used. If the molecule is base-sensitive, milder deprotection methods, such as using trimethyltin hydroxide or enzymatic cleavage, could be explored.
Potential Applications
The bifunctional nature of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid makes it an excellent candidate for a variety of sophisticated molecular probes:
Fluorescent Probes: The linker can be used to attach a fluorophore to a targeting moiety (e.g., an antibody or peptide). The rigidity of the phenyl ring can help in maintaining a defined distance and orientation between the probe and its target.[4][]
PROTACs: This linker is well-suited for the synthesis of PROTACs, where one end is conjugated to a ligand for a target protein and the other end (after deprotection) is linked to a ligand for an E3 ubiquitin ligase.[11][]
Cleavable Linkers: While this specific linker is not inherently cleavable, the second carboxylic acid can be used to install a cleavable moiety, such as a disulfide or an acid-labile group, for applications in chemical proteomics and drug delivery.[2][3][13]
References
A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. PMC - NIH. [Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
Emerging Applications of Fluorogenic and Non-fluorogenic Bifunctional Linkers. ResearchGate. [Link]
Amide bond activation of biological molecules. MDPI. [Link]
An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Publication Corporation. [Link]
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI. [Link]
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC - NIH. [Link]
Development of bifunctional fluorescent probes and their application to α-helix labelling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Characteristic roadmap of linker governs the rational design of PROTACs. PMC - NIH. [Link]
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. LinkedIn. [Link]
Design of FRET probes incorporating acid-cleavable linkers. ResearchGate. [Link]
FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. PMC - NIH. [Link]
Development of Bifunctional Fluorescent Probes and their Application to alpha-Helix Labelling. ResearchGate. [Link]
Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Open Access LMU. [Link]
Technical Support Center: Purification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of crude 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2). This d...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of crude 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2). This document moves beyond standard protocols to address the "why" behind experimental choices, offering robust troubleshooting strategies to ensure high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid.
Q1: What is the most effective method for purifying this compound?
A1: For solid organic compounds like 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, recrystallization is the most important and widely used purification method.[1][2] It is highly effective at removing small to moderate amounts of impurities by leveraging differences in solubility between the target compound and contaminants in a chosen solvent system. For highly impure or oily crude products, column chromatography may be necessary as a preliminary step.[3][4]
Q2: What are the likely impurities in my crude sample?
A2: The impurities will depend on the synthetic route. However, common contaminants may include:
Unreacted Starting Materials: Depending on the specific synthesis.
Hydrolysis Byproduct: The corresponding diacid, 3-(3-carboxyphenyl)propanoic acid, formed by the hydrolysis of the methyl ester group, especially if aqueous or acidic/basic conditions were used.
Neutral or Basic Byproducts: Any non-acidic compounds carried through the synthesis.
Residual Solvents: Solvents from the reaction or workup procedures.
Q3: How do I select the best solvent for recrystallization?
A3: An ideal recrystallization solvent should meet several criteria.[1][5] The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is key to achieving a high recovery of pure crystals. Additionally, the solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out". The solvent must also be chemically inert towards your compound.[1]
Q4: Can I use an acid-base extraction to pre-purify my crude material?
A4: Absolutely. This is a highly effective technique for purifying carboxylic acids.[6] By dissolving the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with a mild aqueous base (like sodium bicarbonate), the acidic target compound will move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. The aqueous layer can then be separated, washed with fresh organic solvent, and re-acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent or collected by filtration.[6][7]
Section 2: Troubleshooting Guide for Recrystallization
This guide provides solutions to specific problems encountered during the purification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid.
Q: My crude product is a persistent oil and will not solidify. What should I do?
A: An oily product often indicates a high level of impurity or the presence of residual solvent.
Initial Step: Try removing all residual solvent under a high vacuum.
Trituration: If it remains an oil, attempt trituration. This involves stirring or grinding the oil with a small amount of a solvent in which your target compound is insoluble (but the impurities are soluble). A non-polar solvent like hexanes or diethyl ether is a good starting point. This can often induce crystallization or wash away impurities, leaving a solid.
Last Resort: If the product remains oily, a preliminary purification by column chromatography is recommended to remove the bulk of impurities before attempting recrystallization again.[4]
Q: During cooling, my compound separated as an oil instead of crystals ("oiling out"). How can I fix this?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the solution cools too rapidly.
Immediate Action: Reheat the solution until the oil completely redissolves.
Solution 1 (Add More Solvent): The solution may be too concentrated. Add a small amount (1-5% of the total volume) of the hot solvent to the clear solution and allow it to cool again, much more slowly.[8]
Solution 2 (Slower Cooling): Rapid cooling is a common cause. After dissolving, cover the flask with a watch glass and allow it to cool to room temperature on the benchtop without disturbance. Do not place it directly in an ice bath. Slow cooling is critical for forming high-purity crystals.[9]
Q: I've cooled my solution, but no crystals have formed. What went wrong?
A: This is a common issue that can be caused by either using too much solvent or the formation of a stable supersaturated solution.[8][9]
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can provide nucleation sites for crystal growth.[8]
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for crystallization.[9]
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to re-saturate it. Then, allow it to cool slowly again.
Final Step: Once crystals begin to form at room temperature, you can move the flask to an ice-water bath to maximize recovery.[9]
dot
Caption: Troubleshooting decision tree for crystallization failure.
Q: My final yield is very low. How can I improve it?
A: A low yield can result from several factors.[8]
Excess Solvent: Using too much solvent is the most common cause, as a significant amount of your product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or funnel. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.[9]
Mother Liquor Recovery: A significant portion of the product remains dissolved even in the cold solvent. You can recover some of this by concentrating the mother liquor (boiling off most of the solvent) and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q: The final crystals are colored, but the pure compound should be white. How do I remove the color?
A: Colored impurities can often be removed with activated charcoal (decolorizing carbon).
Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
Action: Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
Removal: Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[1] Be aware that using too much charcoal can also adsorb your product, reducing the yield.[8]
Section 3: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
Solvent Selection: Choose a suitable solvent where the compound is sparingly soluble at room temperature but very soluble when hot (see Table 1).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[5]
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.[9] Once room temperature is reached and crystal growth appears complete, place the flask in an ice bath for 15-30 minutes to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven is ideal to remove all traces of solvent.
Protocol 2: Acid-Base Extraction Workflow
dot
Caption: Workflow for purification via acid-base extraction.
Section 4: Data Summary
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Notes for Carboxylic Acids
Water
100
Very High
Good for polar compounds; high boiling point can make drying difficult.[1]
Ethanol
78
High
Often a good solvent; frequently used in a solvent pair with water.
Methanol
65
High
Similar to ethanol but more volatile.
Ethyl Acetate
77
Medium
A versatile solvent for moderately polar compounds. Often paired with hexanes.
Toluene
111
Low
Good for less polar aromatic compounds. High boiling point requires care.
Hexanes
~69
Very Low
Typically used as the "poor" solvent in a mixed-solvent system to induce precipitation.[5]
References
CABI Digital Library. Recovery of carboxylic acids produced by fermentation. Available from: [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
Patsnap Eureka. (2025, July 31). Carboxylic Acid's Contribution to Water Purification Technologies. Available from: [Link]
ResearchGate. (2025, August 5). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Available from: [Link]
MDPI. (2017, May 19). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Available from: [Link]
common impurities in 3-[3-(Methoxycarbonyl)phenyl]propanoic acid and their removal
Technical Support Center: Purity Assurance for 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Executive Summary You are likely working with 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2) as a bifunctional lin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purity Assurance for 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Executive Summary
You are likely working with 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2) as a bifunctional linker or a peptidomimetic intermediate. Its dual functionality—an aliphatic carboxylic acid and an aromatic methyl ester—presents a specific purification paradox: selectivity .
The most common failure mode in handling this compound is the unintentional hydrolysis of the benzoate ester while attempting to manipulate the propanoic acid tail, or the incomplete reduction of its cinnamic acid precursor.
This guide provides a diagnostic framework to identify these impurities and self-validating protocols to remove them without degrading your target molecule.
Part 1: Diagnostic Hub – Identifying Your Impurity
Before attempting remediation, confirm the identity of your contaminant using High-Performance Liquid Chromatography (HPLC).
Esterification: Exposure to methanol/acid or non-selective synthesis.
Part 2: Troubleshooting & Remediation Protocols
Issue 1: The "Double Acid" Contamination (Impurity A)
Symptom: Low yield, product is too water-soluble, LC-MS shows Mass [M-H]- = 193.
The Mechanism:
The methyl ester on the phenyl ring is a benzoate. While benzoates are generally stable, the presence of the free propanoic acid can catalyze auto-hydrolysis in wet solvents, or more commonly, the use of NaOH during extraction saponifies the ester.
Remediation Protocol: The pH-Switch Extraction
Principle: We exploit the lipophilicity difference. The Di-acid is highly polar; the Target (Mono-ester) has significant organic solubility.
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
Wash 1 (Acidic): Wash with 1N HCl to ensure all species are protonated. Discard aqueous.
The Critical Step (Bicarbonate Wash): Extract the organic layer with 5% NaHCO₃ (cold, 4°C).
Why? Strong bases (NaOH) will hydrolyze the ester. Bicarbonate is mild enough to deprotonate the carboxylic acid (making it water-soluble) without attacking the ester rapidly at low temperatures.
Separation:
Organic Layer: Contains Impurity C (Di-ester) and non-polar byproducts. Discard.
Aqueous Layer: Contains Target and Impurity A (Di-acid).
Acidification & Recovery:
Acidify the Aqueous Layer carefully with 1N HCl to pH 2.0.
Extract back into DCM (Dichloromethane) . The Target prefers DCM; the highly polar Di-acid will partially remain in the water or precipitate.
Final Polish: If Impurity A persists, recrystallize from Toluene/Hexane . The Di-acid is insoluble in toluene.
Issue 2: The "Unsaturated" Precursor (Impurity B)
Symptom: A peak just after the product on HPLC; UV absorbance is unusually high (due to conjugation).
The Mechanism:
This compound is typically synthesized via a Heck reaction followed by hydrogenation.[1] If the hydrogenation (Pd/C + H₂) is stopped too early or the catalyst is poisoned by residual iodide from the Heck step, the double bond remains.
Remediation Protocol: Selective Recrystallization
Chromatography is often difficult because the polarity of the alkene and alkane is similar. Crystallization is superior here due to packing differences.
Solvent System: Use Isopropyl Alcohol (IPA) / Water (3:1 ratio).
Procedure:
Dissolve crude solid in boiling IPA.
Add hot water dropwise until turbidity just persists.
Add a drop of IPA to clear it.
Allow to cool slowly to room temperature, then 4°C.
Result: The saturated Target crystallizes preferentially. The rigid, planar alkene (Impurity B) remains in the mother liquor.
Part 3: Visualizing the Purification Logic
The following flowchart illustrates the decision matrix for purifying the crude reaction mixture based on the impurities detected.
Q1: Can I use LiOH or KOH for the hydrolysis of the starting diester to make this compound?A: Proceed with extreme caution. While "selective monohydrolysis" of symmetric diesters is documented [1], it usually applies to diesters where the groups are identical (e.g., dimethyl isophthalate). In your case, if you are trying to hydrolyze a diester precursor to get the mono-acid, the aliphatic ester (propanoate) hydrolyzes faster than the aromatic ester (benzoate) in many conditions, but the selectivity is poor. It is safer to synthesize via the Heck reaction of Methyl 3-iodobenzoate and Acrylic Acid, avoiding the diester hydrolysis step entirely [2].
Q2: My product is turning pink/brown upon storage. Is it degrading?A: This is likely oxidation of trace phenolic impurities or residual iodine/palladium from the synthesis. The target molecule itself (white solid) is stable.
Fix: Pass the solution through a small pad of Celite and Activated Charcoal before the final crystallization to remove trace metals. Store at 4°C under Argon.
Q3: Why does the melting point vary so much (Literature: 68-72°C vs. my 60-65°C)?A: This molecule is a "floppy" linker. It can exhibit polymorphism. However, a depressed melting point usually points to Impurity B (the alkene) . Even 2-3% contamination of the unsaturated analog can depress the melting point significantly due to crystal lattice disruption. Verify with H-NMR (look for alkene protons at 6.4 and 7.6 ppm).
References
Niwayama, S. (2000).[2][3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
Organic Syntheses. (1978). Synthesis of 3-substituted propanoic acids via Heck Reaction.[1] Organic Syntheses, Coll. Vol. 6, p.1. (General reference for Heck coupling logic).
PubChem. (2023).[4] 3-(3-Methoxycarbonylphenyl)propanoic acid Compound Summary. National Library of Medicine.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for pKa-based extraction protocols).
Technical Support Center: Troubleshooting Reactions of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Case ID: CAS 71226-95-4 | Molecule Class: Aromatic Ether-Ester Linkers Support Level: Tier 3 (Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Reactions of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
Case ID: CAS 71226-95-4 | Molecule Class: Aromatic Ether-Ester Linkers
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Janus" Reactivity Profile
As a Senior Application Scientist, I often see researchers underestimate 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 71226-95-4). This molecule is a bifunctional scaffold: it possesses a free carboxylic acid (ready for coupling) and a methyl ester (a masked acid/protected site).
The primary failure modes stem from its "Janus" nature—reactions intended for one functional group often inadvertently affect the other, or the molecule undergoes intramolecular cyclization due to the propanoic acid chain length.
This guide addresses the three most common support tickets we receive:
Chemoselectivity Failure: Ester hydrolysis during amide coupling.
Unwanted Cyclization: Formation of indanone byproducts.
Impurity Carryover: Incomplete hydrogenation of cinnamic precursors.
Module A: Amide Coupling Troubleshooting
User Issue: "I am trying to couple an amine to the free acid using EDC/NHS, but I observe methyl ester hydrolysis or transesterification."
The Mechanism of Failure
The methyl ester at the meta position is relatively stable, but it is not inert.
Transesterification: If you use alcoholic solvents (MeOH, EtOH) during activation, the methyl ester can scramble with the solvent.
Saponification: Using strong inorganic bases (NaOH, KOH) to adjust pH for the amine coupling will hydrolyze the ester.
Diagnostic & Solution Protocol
Symptom
Probable Cause
Corrective Action
Product mass +14 Da (Methyl to Ethyl)
Solvent exchange (Transesterification).
STOP using EtOH/MeOH. Switch to aprotic polar solvents: DMF, DCM, or NMP.
Product mass -14 Da (Loss of Methyl)
Hydrolysis (Saponification).
Replace inorganic bases with hindered organic bases (DIPEA or NMM). Keep pH < 8.5.
Low Yield / No Reaction
Zwitterion formation or salt masking.
Ensure the amine partner is desalted (free base) before addition. Use HATU over EDC for sterically hindered amines.
Recommended Protocol: Chemoselective Coupling
Dissolve: 1.0 eq of CAS 71226-95-4 in anhydrous DMF (0.1 M).
Base: Add 2.5 eq DIPEA (Diisopropylethylamine). Do not use NaOH.
Activate: Add 1.1 eq HATU . Stir for 15 min at RT.
Note: The solution should turn yellow/orange.
Couple: Add 1.1 eq of the amine partner.
Monitor: Check LCMS at 1 hour. The methyl ester will remain intact under these conditions.
Module B: The Cyclization Trap (Friedel-Crafts Risk)
User Issue: "I tried to convert the acid to an acid chloride using Thionyl Chloride (
), but I isolated a bicyclic ketone instead of my desired product."
The Science: Intramolecular Acylation
The propanoic acid chain length (3 carbons) is the "perfect storm" for forming 5-membered rings (indanones). Even though the phenyl ring has an electron-withdrawing ester group (deactivating), heating the acid chloride induces Intramolecular Friedel-Crafts Acylation .
Pathway A (Desired): Intermolecular reaction with an external nucleophile.
Pathway B (Undesired): Intramolecular attack on the ring to form 6-(methoxycarbonyl)-1-indanone.
Visualizing the Competitive Pathways
Prevention Guide
Avoid Thionyl Chloride Reflux: This guarantees cyclization.
Use Oxalyl Chloride/DMF (Catalytic): Perform activation at 0°C in DCM.
Quench Fast: Add the nucleophile immediately after activation. Do not store the acid chloride.
Alternative: If the acid chloride is too risky, switch to a mixed anhydride method (Isobutyl chloroformate/NMM) at -10°C.
Module C: Impurity Profiling (The "Cinnamic" Ghost)
User Issue: "My NMR shows a small doublet of doublets in the alkene region (6.0 - 7.5 ppm) that I cannot purify away."
Root Cause: Upstream Synthesis
This molecule is typically synthesized via Heck Coupling (Methyl 3-bromobenzoate + Acrylic Acid) or Hydrogenation of a cinnamic acid derivative.
The Impurity: 3-[3-(Methoxycarbonyl)phenyl]acrylic acid (The unsaturated precursor).
Why it persists: It has very similar polarity to the saturated product, making silica chromatography difficult.
Purification Strategy
Method
Effectiveness
Protocol
Silica Flash
Low
Co-elutes in most EtOAc/Hexane gradients.
Recrystallization
Medium
Recrystallize from Toluene/Heptane. The saturated acid is more flexible and soluble; the unsaturated impurity may precipitate or stay in mother liquor depending on ratio.
Scavenging (Chemical)
High
Treat crude with aqueous (mild) to dihydroxylate the alkene, changing its polarity drastically. Then run a short silica plug.
FAQ: Rapid Fire Troubleshooting
Q: Can I use LiOH to hydrolyze the methyl ester after I've coupled the amine?A: Yes, but monitor carefully. Methyl esters hydrolyze faster than amides, but prolonged exposure to LiOH can cleave the amide bond you just formed.
Condition: LiOH (2.0 eq) in THF/H2O (3:1) at 0°C. Monitor by TLC/LCMS every 30 mins.
Q: Why is my reaction mixture turning black when using
?A: You are likely polymerizing the molecule or forcing intermolecular Friedel-Crafts oligomerization. This molecule does not require strong Lewis acids for standard derivatization. Avoid unless you intend to close the ring.
Q: Is the meta-substitution pattern stable?A: Yes. Unlike ortho-substituted analogs, there is no steric inhibition of resonance or immediate "ortho-effect" facilitating hydrolysis. However, the meta-ester is electron-withdrawing, making the phenyl ring deactivated toward electrophilic attack (good for stability) but making the carboxylic acid slightly more acidic than a standard alkyl acid.
References
Chemoselective Amidation: Organic Letters, 2010, 12(19), 4252–4255. (Demonstrates imidazole carbamates for selective amidation in presence of esters).
Friedel-Crafts Cyclization: Journal of Organic Chemistry, 2013, 78(19), 9898. (Discusses intramolecular cyclization of phenylpropanoic acid derivatives).
Synthesis via Heck Coupling: Organic Process Research & Development, 2004, 8(6), 1065–1071. (General protocols for cinnamic acid derivatives and hydrogenation issues).
Ester Hydrolysis Selectivity: Chemical Reviews, 2009, 109(2), 594–642. (Comprehensive review on protecting group strategies for esters/acids).
Optimization
improving the solubility of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid for in vitro assays
Topic: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid Welcome to the technical support guide for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2). This resource is designed for researchers, scientists, and drug...
Welcome to the technical support guide for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS 111376-50-2). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in in vitro settings.
Understanding the Molecule: Key Physicochemical Properties
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a small molecule with a molecular weight of 208.21 g/mol .[1] Its structure contains a carboxylic acid group and a methyl ester. This combination presents a common challenge in drug discovery: the molecule has both hydrophobic (the phenyl ring) and hydrophilic/ionizable (the carboxylic acid) regions. The carboxylic acid group is weakly acidic, making its charge state—and therefore its solubility—dependent on the pH of the solution. The methyl ester is generally stable but can be susceptible to hydrolysis under harsh basic or acidic conditions, a factor to consider during stock solution preparation and long-term storage.
Frequently Asked Questions (FAQs)
Q1: My 3-[3-(Methoxycarbonyl)phenyl]propanoic acid won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: This is the most common issue encountered. The limited aqueous solubility is expected due to the compound's partial hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Why DMSO? DMSO is a powerful, water-miscible polar aprotic solvent that can dissolve a wide range of organic compounds, including those with poor aqueous solubility.[2][3] It is a standard solvent for creating high-concentration stock solutions for high-throughput screening and in vitro assays.[4]
Initial Protocol:
Prepare a 10 mM or 20 mM stock solution of your compound in 100% DMSO.
Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.
Once fully dissolved, serially dilute this stock solution into your final assay buffer.
Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: I tried making a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and what should I do next?
A2: This is a classic problem known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-DMSO environment of the stock solution, crashes out as the solvent environment becomes predominantly aqueous.[4][6]
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting options for compound precipitation.
Option 1: pH Modification
The carboxylic acid group on your molecule is the key to this strategy. By increasing the pH of the solution, you can deprotonate the carboxylic acid, forming a carboxylate salt. This ionized form is significantly more water-soluble.[7][8][9]
Mechanism: At a pH above the compound's pKa, the equilibrium shifts towards the charged, more soluble form.
Protocol:
Prepare a stock solution in DMSO as before.
Instead of diluting into a standard pH 7.4 buffer, try a buffer with a higher pH, such as pH 8.0 or 8.5.
Alternatively, you can prepare a stock solution by dissolving the compound in a small amount of a weak base (e.g., 10-50 mM NaOH) to form the sodium salt in situ, and then dilute this into your buffer.[10] This method can sometimes bypass the need for an organic solvent altogether.
Caution: Ensure the final pH of your assay is compatible with your biological system (cells, enzymes, etc.). Also, be mindful that high pH can potentially hydrolyze the methyl ester over time. It is recommended to prepare these solutions fresh.
Option 2: Reduce Stock Concentration
The simplest approach may be to lower the concentration of your DMSO stock. If you are making a 50 mM stock and it precipitates upon 1:1000 dilution, try making a 10 mM stock. This reduces the degree of supersaturation when you dilute into the aqueous phase.
Option 3: Use Co-solvents
Sometimes, a single organic solvent isn't sufficient. Using a mixture of solvents can improve solubility.[8]
Example: Prepare your stock solution in a mixture of DMSO and ethanol or PEG-400. A 1:1 (v/v) ratio is a good starting point.
Option 4: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like yours, effectively hiding the hydrophobic parts from the water and increasing apparent solubility.[11][12][13][14][15]
Mechanism: The hydrophobic phenyl ring of your compound can fit into the cyclodextrin cavity, forming a water-soluble inclusion complex.[13]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Protocol:
Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).
Add your compound (either neat or from a small volume of DMSO stock) to the cyclodextrin-containing buffer.
Stir or sonicate until dissolved.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Solubility Assessment Using pH Modification
This protocol will help you determine the optimal pH for solubilizing your compound.
Prepare Buffers: Prepare a set of buffers (e.g., phosphate or TRIS) at various pH values: 6.5, 7.0, 7.5, 8.0, and 8.5.
Dispense Compound: Weigh out an equal amount of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid into separate microcentrifuge tubes (e.g., 1 mg per tube).
Add Buffer: Add 1 mL of each buffer to the corresponding tube.
Equilibrate: Vortex each tube vigorously for 1 minute, then place on a rotator at room temperature for 1-2 hours.
Centrifuge: Spin the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
Analyze Supernatant: Carefully remove the supernatant. Measure the concentration of the dissolved compound using UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.
Plot Results: Plot solubility (e.g., in µg/mL or µM) against pH.
Expected Results (Illustrative Data)
pH
Solubility (µM)
Visual Observation
6.5
15
Heavy precipitate
7.0
45
Moderate precipitate
7.5
150
Slight precipitate/haze
8.0
850
Clear solution
8.5
>1000
Clear solution
This data clearly shows that increasing the pH above 7.5 dramatically improves the solubility of the compound.
Protocol 2: Preparing a Salt Form for Improved Aqueous Solubility
This protocol creates a sodium salt of the compound for direct dissolution in aqueous media.
stability of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid under different reaction conditions
Here is the technical support guide for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , structured as a high-level troubleshooting and stability resource. Compound: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS: 153279-4...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , structured as a high-level troubleshooting and stability resource.
This compound is a bifunctional building block characterized by two distinct carbonyl environments: an aliphatic carboxylic acid (propanoic acid moiety) and an aromatic methyl ester (benzoate moiety).
The Core Stability Challenge:
The primary challenge in handling this molecule is the orthogonality of the two functional groups.[1] While the benzoate ester is relatively robust, it is not immune to hydrolysis.[1] Users frequently encounter yield losses during workup due to unintentional saponification (hydrolysis of the ester) or intramolecular cyclization during activation.[1]
Quick Status Indicators:
Appearance: White to off-white powder/crystals.[1]
Critical pH Window: Stable at pH 2.0 – 8.5. Rapid degradation at pH > 10.[1]
Solubility: Low in water (acidic pH); Soluble in DCM, EtOAc, MeOH, DMSO.
Stability Matrix: Reaction Conditions
Reference this table before planning synthesis or workup parameters.[1]
Parameter
Condition
Stability Rating
Technical Note / Mechanism
Aqueous pH
pH < 2 (Acidic)
✅ Stable
Stable at RT. Prolonged heating (>60°C) in strong acid (HCl/H₂SO₄) will hydrolyze the ester.[1]
pH 7 - 8.5 (Neutral/Mild Base)
⚠️ Conditional
Stable as the propanoate salt.[1] Use NaHCO₃ for extractions, not NaOH.[1]
pH > 10 (Strong Base)
❌ Unstable
High Risk. Rapid saponification of the methyl benzoate ester occurs (t½ < 30 min at RT).[1]
Cyclization Risk. Activation to acid chloride can lead to intramolecular Friedel-Crafts cyclization (Tetralone formation).
Critical Degradation Pathways (Visualized)
Understanding how the molecule breaks down is essential for troubleshooting.[1] The diagram below illustrates the three primary failure modes: Saponification , Transesterification , and Cyclization .[1]
Caption: Figure 1 details the chemical fate of the compound under stress.[1] Red paths indicate irreversible product loss.
Troubleshooting Guide (FAQ)
Issue 1: "I lost my methyl group during the workup."
Diagnosis: Unintentional Saponification.[1]
Cause: You likely used a strong base (NaOH or KOH) to extract the product or neutralize a reaction.[1] Even though benzoate esters are more stable than aliphatic esters, they hydrolyze readily in high pH aqueous environments [1].[1]
Solution:
Switch Bases: Use Saturated NaHCO₃ (pH ~8.[1]5) or Na₂CO₃ for aqueous washes.[1] Avoid NaOH.[1]
Minimize Contact Time: If you must use a stronger base to pull the compound into the aqueous phase (as a salt), keep the contact time under 5 minutes and keep the solution cold (0°C).[1] Acidify immediately.
Issue 2: "My NMR shows a complex mixture of ethyl and methyl esters."
Diagnosis: Transesterification.[1][2]
Cause: The reaction was performed in Ethanol (EtOH) with an acidic or basic catalyst.[1] The methoxy group (-OMe) exchanged with the ethoxy group (-OEt) from the solvent [2].[1]
Solution:
Match the Solvent: If the compound is a methyl ester, use Methanol as your solvent.[1]
Use Inert Solvents: Switch to a non-nucleophilic solvent like THF, DCM, or Acetonitrile.
Issue 3: "I tried to make the acid chloride, but I isolated a cyclic ketone."
Diagnosis: Intramolecular Friedel-Crafts Acylation.[1]
Mechanism: Converting the propanoic acid arm to an acid chloride (using SOCl₂ or Oxalyl Chloride) creates a highly electrophilic species.[1] The aromatic ring, although deactivated by the ester, can still undergo intramolecular attack to form a 6-membered ring (tetralone structure) if heated or if a Lewis acid is present.
Solution:
Avoid Acid Chlorides: Use mild activation methods (EDC/NHS, HATU, or Mixed Anhydrides) to form amides/esters.
Temperature Control: If acid chloride formation is mandatory, perform it at 0°C with catalytic DMF and remove excess reagent under vacuum immediately. Do not reflux.
Standard Operating Procedures (Protocols)
Protocol A: Safe Storage & Handling
Storage: Store at +2°C to +8°C. Keep container tightly sealed under inert gas (Argon/Nitrogen) if storing for >3 months.
Hygroscopicity: The free acid moiety can attract moisture.[1] Allow the bottle to warm to room temperature before opening to prevent condensation.[1]
Protocol B: Recommended Workup (Purification)
To separate the product from neutral impurities without hydrolyzing the ester:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Basic Extraction (Selective): Extract with cold 0.5 M NaHCO₃ (2x).
Why? The free acid deprotonates and moves to the water layer.[1] Neutral impurities remain in the EtOAc.[1] The pH of NaHCO₃ is too mild to hydrolyze the ester rapidly.[1]
Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the specific Safety Data Sheet (SDS) for CAS 153279-45-7 before handling.
preventing side reactions during the functionalization of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Welcome to the technical support center for the synthesis and functionalization of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development wh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and functionalization of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we address common challenges and provide troubleshooting strategies to help you navigate the complexities of its chemical transformations, ensuring high-yield, selective reactions while minimizing unwanted side products.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the functionalization of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid:
Q1: I am trying to perform an amide coupling with the propanoic acid moiety, but I am getting a mixture of products, including some where the methoxycarbonyl group has also reacted. How can I achieve selective amidation?
A1: This is a classic chemoselectivity challenge. The methoxycarbonyl group, an ester, can also react with amines, especially under harsh conditions or with highly nucleophilic amines, leading to amide formation at both ends of the molecule. To achieve selective amidation of the propanoic acid, you should:
Use a mild coupling agent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are generally effective at lower temperatures, favoring the more reactive carboxylic acid.[1]
Control reaction temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of the side reaction with the less reactive ester.
Consider protecting the ester: While less common for this specific transformation, if selectivity remains an issue, you could consider a protecting group strategy, although this adds steps to your synthesis.
Q2: I want to reduce the carboxylic acid to an alcohol without affecting the methyl ester. Which reducing agents are suitable for this?
A2: Selective reduction of a carboxylic acid in the presence of an ester requires a reagent that preferentially reacts with the acid.
Borane complexes: Borane (BH3) complexes, such as BH3•THF or BH3•DMS, are excellent choices for the selective reduction of carboxylic acids to primary alcohols.[2] Esters are generally unreactive towards these reagents under the same conditions.
Avoid strong hydride reagents: Reagents like lithium aluminum hydride (LiAlH4) will reduce both the carboxylic acid and the ester, so they should be avoided for this selective transformation.[3][4][5][6] Sodium borohydride (NaBH4) is generally not reactive enough to reduce either functional group under standard conditions.[7]
Q3: Can I selectively hydrolyze the methyl ester to the diacid without affecting other functional groups?
A3: Yes, selective hydrolysis of the methyl ester is a common transformation.
Base-catalyzed hydrolysis (saponification): Treating the compound with a base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent (like methanol or THF) will hydrolyze the ester to the corresponding carboxylate salt.[4][5] Subsequent acidification will yield the diacid. This method is generally very selective, especially at room temperature.
Acid-catalyzed hydrolysis: While possible, acid-catalyzed hydrolysis is an equilibrium process and often requires harsher conditions (e.g., strong acid and heat), which could potentially lead to other side reactions.[8]
Troubleshooting Guides
Guide 1: Selective Amide Coupling at the Propanoic Acid Moiety
Problem: Low yield of the desired mono-amide and formation of the di-amide byproduct.
Underlying Cause: The methoxycarbonyl group (ester) is susceptible to aminolysis, particularly with primary amines or under forcing conditions. The reactivity difference between the carboxylic acid and the methyl ester is not always sufficient to ensure perfect selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective amidation.
Detailed Protocol: Optimized Amide Coupling
Activation: Dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Add your chosen coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step forms the active ester intermediate.
Amine Addition: Slowly add a solution of your amine (1.0-1.2 eq) in the same solvent to the reaction mixture at 0 °C.
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, you can let it slowly warm to room temperature over several hours.
Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., NH4Cl solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography to separate the desired mono-amide from any unreacted starting material and di-amide byproduct.
Guide 2: Chemoselective Reduction of the Carboxylic Acid
Problem: Reduction of both the carboxylic acid and the methyl ester, resulting in a diol.
Underlying Cause: Use of a non-selective, powerful reducing agent like LiAlH4.
Solution: Employ a reducing agent that exhibits high chemoselectivity for carboxylic acids over esters.
Experimental Protocol: Selective Reduction with Borane
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3•THF, typically 1.0 M in THF, 2.0-3.0 eq) dropwise via a syringe or an addition funnel.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of methanol until the bubbling ceases. This will decompose the excess borane.
Work-up: Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Guide 3: Orthogonal Protection Strategy for Sequential Functionalization
Problem: Need to perform distinct reactions at both the carboxylic acid and the ester functionalities in a specific order.
Underlying Cause: The inherent reactivity of both groups requires a protection-deprotection strategy to isolate their reactivity. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[3][9]
Strategy: Convert both native functional groups to two different esters that can be cleaved under non-interfering conditions.
Workflow for Orthogonal Protection:
Caption: Orthogonal protection and selective deprotection workflow.
Example Protocol: Benzyl Ester Protection
Esterification: To a solution of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in toluene, add benzyl alcohol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
Purification: Purify the resulting diester (methyl and benzyl) by column chromatography.
You now have a molecule where the two carboxylic acid functionalities are protected by different groups. The benzyl ester can be selectively removed by hydrogenolysis (H2, Pd/C), leaving the methyl ester intact. Conversely, the methyl ester can be selectively hydrolyzed with a base like NaOH, leaving the benzyl ester untouched.[10][11][12][13] This orthogonal approach provides the flexibility to perform a wide range of selective transformations.
Disclaimer: The protocols and advice provided in this technical support guide are intended for use by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult relevant safety data sheets (SDS) before handling any chemicals.
References
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Powers, A. S., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]
Pu, Y., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(36), e202207647. Retrieved from [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]
Khan, K. (n.d.). Protection and deprotection of carboxylic acid. Slideshare. Retrieved from [Link]
Wang, D., et al. (n.d.). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. Royal Society of Chemistry. Retrieved from [Link]
Powers, A. S., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. PubMed. Retrieved from [Link]
McGeary, R. P. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters, 39(20), 3319-3322. Retrieved from [Link]
(2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved from [Link]
Sureshbabu, V. V., et al. (2004). A Short Diastereoselective Synthesis of Orthogonally Protected Diaminosuccinic Acid Derivatives. The Journal of Organic Chemistry, 69(16), 5557-5560. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Alajarín, M., et al. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. PMC. Retrieved from [Link]
(2009). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). ResearchGate. Retrieved from [Link]
Le, C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(23), 3357-3370. Retrieved from [Link]
Masoudi, M., & Anary-Abbasinejad, M. (2015). Three-Component Heterocyclization Reaction Leading To Polyfunctionalized Pyrrole Derivatives. 3rd International Conference on Biological, Chemical & Environmental Sciences (BCES-2015). Retrieved from [Link]
Chad's Prep. (2018, September 21). 20.10b Reactions of Esters [Video]. YouTube. Retrieved from [Link]
r/OrganicChemistry. (2025, April 12). If I had a ketone and an ester on the same reactant, could I get away with using NaBH4 to selectively reduce only the ketone? Or will the ester be affected as well even if the reduction is a slow process. Reddit. Retrieved from [Link]
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]
Procter, D. J., et al. (n.d.). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. Retrieved from [Link]
ChemTalk. (2023, September 11). Carboxylic Acid Derivatives and their Reactions. Retrieved from [Link]
ChemRxiv. (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Nolan, S. P., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. ResearchGate. Retrieved from [Link]
(n.d.). 2. Conversion into functional derivatives (Carboxylic acid derivatives). Retrieved from [Link]
(n.d.). Functional Derivatives of Carboxylic Acids. Retrieved from [Link]
Nagao, Y., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]
Allen, C. L., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved from [Link]
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]
PubChem. (n.d.). 3-[2-(Methoxycarbonyl)phenyl]propanoic acid. Retrieved from [Link]
Colacino, E., et al. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. Retrieved from [Link]
Organic Chemistry. (2005, September 12). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Retrieved from [Link]
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. Retrieved from [Link]
Technical Support Center: Scale-Up Synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid
The following technical guide addresses the scale-up synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2).[1] This response is structured as a Tier-3 Technical Support resource, designed for proces...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the scale-up synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2).[1] This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific bottlenecks in development.
[1]
Status: Operational
Role: Senior Application Scientist
Subject: Process Optimization, Troubleshooting, and Impurity Control[1]
Route Selection & Strategy
User Question: We are moving from gram-scale to kilo-scale. Which synthetic route offers the best balance of atom economy and impurity control for this specific ester-acid derivative?
Scientist Response:
For the scale-up of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , the Heck Coupling followed by Hydrogenation is the industry-standard recommendation over Knoevenagel condensation or Friedel-Crafts approaches.[1]
Why? The target molecule contains two carbonyl functionalities with distinct reactivities (a methyl ester and a free carboxylic acid).[2][3] The Heck reaction allows you to build the propanoic acid tail directly onto Methyl 3-bromobenzoate using Acrylic Acid .[1][2] This avoids the need for selective hydrolysis of a diester intermediate, which is notoriously difficult to control on scale.[2]
Recommended Workflow (The "Heck-Hydro" Route)[1]
C-C Bond Formation: Palladium-catalyzed coupling of Methyl 3-bromobenzoate with Acrylic acid.[1][2]
Saturation: Catalytic hydrogenation of the alkene intermediate (cinnamic acid derivative).[2]
Q1: "I am observing significant formation of the dicarboxylic acid impurity (hydrolysis of the methyl ester). How do I prevent this?"
Diagnosis: This is a chemoselectivity failure caused by the base or solvent system.[2]
Root Cause: The Heck reaction requires a base to neutralize HBr.[2] If you use aqueous bases (e.g., NaOH, K2CO3 in water) or hygroscopic solvents at high temperatures, the methyl ester at the 3-position will hydrolyze.
Corrective Action:
Switch Base: Use anhydrous Sodium Acetate (NaOAc) or Triethylamine (Et3N) .[2] NaOAc is preferred for scale-up as it buffers the reaction without promoting ester hydrolysis.[1][2]
Solvent Control: Switch to DMF or NMP with strict water content control (<0.1% w/w).[2] Avoid alcohols which can cause transesterification.[2]
Q2: "The reaction stalls at 80% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst deactivation (Pd black formation) or ligand exhaustion.[2]
Root Cause: Aryl bromides are less reactive than iodides.[2] If the reaction temperature is too high (>120°C) without stabilizing ligands, Pd precipitates.[2]
Corrective Action:
Ligand: Ensure you are using a phosphine ligand like Tri-o-tolylphosphine (P(o-tol)3) .[1][2] It forms a palladacycle that is thermally stable and highly active for aryl bromides.[2]
Temperature Ramp: Do not spike the temperature. Ramp slowly to 90-100°C to maintain the active Pd(0)/Pd(II) cycle.
Phase II: Hydrogenation (Troubleshooting)
Context: Reduction of 3-(3-Methoxycarbonylphenyl)acrylic acid
Product.
Q3: "My hydrogenation is extremely slow, even at 5 bar H2 pressure."
Diagnosis: Catalyst poisoning.[2]
Root Cause: Residual halides (Br-) or sulfur/phosphorus traces from the Heck step are poisoning the Pd/C surface.[2]
Corrective Action:
The "Carbon Treat" Protocol: Before hydrogenation, treat the crude acrylic acid intermediate with activated carbon in methanol at reflux for 1 hour, then filter. This adsorbs catalyst poisons.[2]
Catalyst Loading: Standard loading is 5-10 wt% of 10% Pd/C. If poisoning persists, switch to 5% Pt/C , which is more robust against halide poisoning.[1]
Q4: "I see over-reduction impurities (reduction of the ester or aromatic ring)."
Diagnosis: Harsh conditions.[2]
Root Cause: High pressure (>10 bar) or high temperature (>50°C) can reduce the aromatic ring or the ester.[2]
Corrective Action:
Mild Conditions: This double bond is highly reactive.[2] Run at 1-2 bar (balloon pressure) and Room Temperature (20-25°C) .
Solvent: Use Methanol or Ethyl Acetate .[1][2] Avoid acetic acid if ring reduction is observed.[2]
Experimental Protocol & Data
Standardized Scale-Up Protocol
Note: All equivalents (eq) are relative to Methyl 3-bromobenzoate.
Parameter
Specification
Causality / Rationale
Starting Material
Methyl 3-bromobenzoate (1.0 eq)
The electrophile.[1] Bromide is cheaper than Iodide for scale.[2]
Reagent
Acrylic Acid (1.2 eq)
Excess ensures full consumption of the expensive aryl halide.[2]
High boiling point, good solubility, non-nucleophilic.[2]
Temp/Time
90-100°C, 4-12 hours
Sufficient energy for oxidative addition without degrading the ester.[1]
Visualizing the Pathway & Impurities
The following diagram illustrates the critical control points (CCPs) where impurities are generated.[2]
Caption: Synthesis workflow highlighting Critical Control Points (CCPs) for impurity generation. Red dotted lines indicate failure modes.
Purification & Quality Control
User Question: How do we remove Palladium to <10 ppm without column chromatography?
Scientist Response:
Chromatography is non-viable at kilo-scale. Use Scavenging + Crystallization .[2]
Workup: After the Heck reaction, dilute with water and acidify to pH 3-4. The intermediate acrylic acid precipitates.[2] Filter and wash with water.[2] This removes the bulk of the inorganic salts and DMF.[2]
Pd Scavenging: Dissolve the crude intermediate in THF or MeOH. Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated carbon (Charcoal).[1] Stir at 50°C for 2 hours. Filter hot.
Final Crystallization:
Solvent System: Toluene/Heptane or Ethyl Acetate/Hexane .[1][2]
The target propanoic acid derivative is typically a solid.[2][4] Dissolve in minimum hot Toluene, cool slowly to 0°C. The ester-acid crystallizes, leaving non-polar dimers and oligomers in the mother liquor.
Water Content: <0.5% (Karl Fischer) - Critical to prevent ester hydrolysis during storage.[1][2]
Appearance: White to off-white crystalline solid.[1][2]
References
Heck Reaction on Benzoates: General methodology for Heck coupling of halobenzoates with acrylic acid.[2] See: Organic Process Research & Development, "Scale-up of the Heck Reaction".
Hydrogenation of Cinnamic Acids: Standard protocols for reducing cinnamates to hydrocinnamates.[2] See: Vogel's Textbook of Practical Organic Chemistry.
Process Impurities: Eisenstadt, A. (1998).[2] Scale-up of the Heck reaction. In Catalysis of Organic Reactions. CRC Press.[2]
(Note: Specific patent literature for this exact CAS is sparse; recommendations are based on First Principles of Process Chemistry for hydrocinnamic acid derivatives).
Technical Support Center: Deprotection Strategies for 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Derivatives
Welcome to the technical support center for the deprotection of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the deprotection of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of selective and complete deprotection of this dicarboxylic acid derivative.
Introduction: The Challenge of Selective Deprotection
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a valuable building block in medicinal chemistry, featuring two distinct carboxylic acid functionalities: an aliphatic propanoic acid and an aromatic methyl ester. The ability to selectively deprotect one of these groups while leaving the other intact is crucial for sequential chemical modifications. However, the similar reactivity of these two esterifiable groups can lead to challenges such as incomplete reactions, lack of selectivity, and undesired side products. This guide will equip you with the knowledge to overcome these obstacles.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the deprotection of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid derivatives in a question-and-answer format.
Q1: I am trying to hydrolyze the methyl ester on the phenyl ring, but my reaction is incomplete. What could be the reason?
A1: Incomplete hydrolysis of the aromatic methyl ester is a common problem. Several factors could be at play:
Insufficient Base: Standard saponification requires at least one equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to drive the reaction to completion.[1][2] For sterically hindered esters, an excess of the base may be necessary.
Reaction Time and Temperature: Aromatic esters are generally less reactive towards hydrolysis than their aliphatic counterparts due to electronic effects. The carbonyl carbon of the aromatic ester is less electrophilic. Therefore, longer reaction times and/or higher temperatures may be required.[3]
Solvent System: A biphasic reaction mixture can lead to slow and incomplete reactions. Ensure that your solvent system (e.g., a mixture of THF, methanol, and water) fully dissolves the starting material to allow for efficient access of the hydroxide ions to the ester group.[4]
Q2: I want to selectively hydrolyze the aliphatic propanoic acid ester without touching the aromatic methyl ester. Is this possible?
A2: Yes, this is theoretically possible, although challenging. The aliphatic ester is generally more susceptible to hydrolysis than the aromatic ester. To achieve this selectivity, you should use milder reaction conditions:
Use a Weaker Base: Instead of strong bases like NaOH or KOH, consider using a weaker base like potassium carbonate (K₂CO₃) in a protic solvent.
Enzymatic Hydrolysis: Lipases and other hydrolases can exhibit high regioselectivity.[5][6] Screening different enzymes could identify one that selectively cleaves the aliphatic ester. This approach offers the advantage of very mild and neutral reaction conditions.[7][8]
Careful Control of Stoichiometry and Temperature: Using a stoichiometric amount of a milder base like lithium hydroxide (LiOH) at low temperatures can sometimes favor the more reactive aliphatic ester.[7]
Q3: Conversely, how can I selectively deprotect the aromatic methyl ester?
A3: Selectively deprotecting the aromatic methyl ester in the presence of an aliphatic carboxylic acid (or its ester) is a significant challenge due to the higher reactivity of the aliphatic ester. The most robust strategy involves an orthogonal protecting group approach from the start of your synthesis.[9][10][11]
Orthogonal Protection Strategy: During the synthesis of your derivative, protect the aliphatic carboxylic acid with a group that is stable to the conditions required for methyl ester hydrolysis. For example, a tert-butyl ester can be used to protect the propanoic acid, which is stable to the basic conditions used for saponification of the methyl ester and can be later removed under acidic conditions.[12]
Q4: I am observing the formation of a diacid, but I was aiming for selective deprotection. Why is this happening?
A4: The formation of the diacid indicates that both the aromatic methyl ester and the propanoic acid (if it was protected as an ester) are being deprotected. This is a common outcome with standard saponification conditions.[1]
Harsh Reaction Conditions: Using a large excess of a strong base (NaOH, KOH) and high temperatures will typically lead to the non-selective hydrolysis of both ester groups.[1] To achieve selectivity, you must use milder conditions as outlined in Q2 and Q3.
Q5: My starting material is not fully soluble in the reaction mixture. What can I do?
A5: Poor solubility is a frequent cause of incomplete reactions.
Co-solvents: Employing a co-solvent system is often necessary. A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is a common choice for saponification reactions as it helps to create a homogeneous solution.[4][13]
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be used to shuttle the hydroxide ions into the organic phase, facilitating the reaction.
Deprotection Strategies and Protocols
Strategy 1: Complete Deprotection to the Diacid
This is the most straightforward deprotection, yielding 3-(3-carboxyphenyl)propanoic acid.
Typical Reaction Conditions for Complete Saponification
Reagent
Solvent
Temperature
Time (Typical)
Yield (Typical)
NaOH (2-4 eq.)
MeOH/H₂O (1:1)
Reflux
2-6 h
>90%
KOH (2-4 eq.)
EtOH/H₂O (1:1)
Reflux
2-6 h
>90%
LiOH (2-4 eq.)
THF/H₂O (3:1)
Room Temp to 50°C
4-12 h
>90%
Detailed Protocol: Complete Saponification using NaOH
Dissolution: Dissolve the 3-[3-(Methoxycarbonyl)phenyl]propanoic acid derivative (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
Addition of Base: Add a solution of sodium hydroxide (2-4 eq) in water to the reaction mixture.
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up:
Cool the reaction mixture to room temperature.
Remove the organic solvent (methanol) under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid (HCl).[14]
The diacid product should precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Strategy 2: Orthogonal Protection for Selective Deprotection
To achieve selective deprotection, it is highly recommended to plan an orthogonal protection strategy during the synthesis.
Example of an Orthogonal Protection Strategy
Protect the propanoic acid moiety as a tert-butyl (tBu) ester.
The methoxycarbonyl group on the aromatic ring can then be selectively hydrolyzed under basic conditions (saponification), as the tBu ester is stable to base.
Subsequently, the tBu ester can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the diacid, or the newly formed aromatic carboxylic acid can be used in further reactions.
Visualizing Deprotection Workflows
Caption: Deprotection workflows for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid derivatives.
Caption: A decision tree for troubleshooting common deprotection issues.
References
Nicolaou, K. C., et al. "Orthogonal Sets of Protecting Groups.
Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 2000.
"Protection of Carboxylic acid by Ester." SynArchive.
"Amino Acid-Protecting Groups." Chemical Reviews, 2019.
"Methyl Esters." Organic Chemistry Portal.
"Protective Groups." Organic Chemistry Portal.
"Saponification of Esters." Organic Chemistry Tutor.
Niwayama, S. "Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters." Morressier, 2021.
"Hydrolysis of esters and dialkyl malonates medi
Salomon, C. J., et al. "Recent developments in chemical deprotection of ester functional group."
Ramasubramanian, V., et al. "Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst." Asian Journal of Chemistry, 2011.
"ChemInform Abstract: A Selective Method for the Preparation of Aliphatic Methyl Esters in the Presence of Aromatic Carboxylic Acids.
"Methyl-Ester Protection and Deprotection." J&K Scientific LLC, 2025.
"Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
"Highly Efficient Selective Monohydrolysis of Symmetric Diesters.
"An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.
"EXPERIMENT 1 HYDROLYSIS OF METHYL BENZO
"Can methyl benzo
Drushel, W. A., & Dean, E. W.
"6.
Alemán, P. A., Boix, C., & Poliakoff, M.
"Basic Hydrolysis of Esters - Saponific
Ribeiro, C. M. R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society.
"Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs."
"Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." MDPI, 2024.
"Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers." ChemRxiv.
"Enzymatic hydrolysis – Knowledge and References." Taylor & Francis.
Rinaldo, P., et al. "The Enzymatic Basis for the Dehydrogenation of 3-Phenylpropionic Acid: In Vitro Reaction of 3- Phenylpropionyl-CoA with Various Acyl-CoA Dehydrogenases.
"Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products." MDPI, 2024.
Chemical Nature: A bifunctional phenyl-propanoic acid derivative containing one free carboxylic acid (aliphatic chain) and one methyl ester (aromatic ring attachment).
Primary Application: Critical intermediate in the synthesis of peptidomimetics and histone deacetylase (HDAC) inhibitors.
The Analytical Paradox:
This molecule presents a classic "Janus-faced" analytical challenge. It contains a labile methyl ester (susceptible to hydrolysis) and a free carboxylic acid (susceptible to peak tailing and ionization issues). Your analytical strategy must balance the stabilization of the ester while properly resolving the acid.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My main peak shows significant tailing, and I cannot resolve it from the di-acid impurity. How do I fix this?
Senior Scientist Insight:
Peak tailing in phenyl-propanoic acid derivatives is almost invariably caused by secondary interactions between the ionized carboxylate group (COO-) and the residual silanols on the silica stationary phase. The pKa of the aliphatic carboxylic acid in this molecule is approximately 4.5 . At neutral pH, the acid is deprotonated, leading to ionic adsorption and tailing.
Protocol: The "Low pH" Suppression Method
Mobile Phase Modification: You must suppress ionization.
Recommended Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water (Solvent A).
Organic Phase: Acetonitrile with 0.1% TFA (Solvent B).
Target pH: Maintain pH < 3.0. This keeps the carboxylic acid protonated (neutral), reducing silanol interaction and sharpening the peak.
Column Selection:
Standard: C18 (End-capped). High carbon load is preferred to retain the hydrophobic phenyl ring.
Advanced: If resolution from the di-acid (hydrolysis product) is poor, switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring of your analyte often provide orthogonal selectivity compared to C18, better separating the mono-ester from the di-acid.
Q: I see a "ghost peak" that grows over time in my sample vials. What is happening?
Diagnosis: This is likely Transesterification or Hydrolysis .
Scenario A (Methanol Solvent): If you dissolve the sample in Methanol, the free acid moiety can slowly convert to a methyl ester (forming the di-ester impurity), especially if traces of acid (like TFA from a previous run) are present.
Scenario B (Aqueous Diluent): The aromatic methyl ester is relatively stable, but in high-pH diluents or after long residence times in water/acetonitrile mixtures, it hydrolyzes to the di-acid (3-(2-carboxyethyl)benzoic acid derivative).
Corrective Action:
Diluent: Use Acetonitrile:Water (50:50) without acid for the sample diluent. Avoid pure alcohols.
Temperature: Set the autosampler to 4°C.
Time: Inject samples within 4 hours of preparation.
Part 2: The Gas Chromatography (GC) Trap
Q: Can I analyze this molecule by GC-MS? I tried using BF3/Methanol derivatization, but my purity results are inconsistent.
Critical Warning: You are likely falling into the "Derivatization Trap."
The Mechanism of Failure:
Standard GC derivatization for acids often involves methylation (e.g., BF3/MeOH, Diazomethane).
Reaction: Methylation converts the free acid on your Target into a methyl ester.
Result: Your Target becomes the Di-Ester.
The Problem: If your sample already contained Di-Ester impurity, you have now merged your analyte and your impurity into a single peak. You cannot quantify the original purity.
The Solution: Silylation (TMS Derivatization)
You must use a derivatization agent that tags the acid with a group distinct from the existing ester.
The following diagrams illustrate the decision pathways for method development and the specific mechanism of the GC derivatization error.
Caption: Figure 1. Analytical decision matrix highlighting the critical divergence between HPLC mobile phase selection and the derivatization risks in GC analysis.
Caption: Figure 2. Primary degradation and artifact pathways. Impurity A usually results from poor sample storage (aqueous), while Impurity B is often a synthesis carryover or a diluent artifact.
Phenyl ring absorption. 210 nm gives higher sensitivity but more solvent noise.
Solubility
DMSO, Methanol, Acetonitrile
Avoid dissolving in alcohols for long-term storage (transesterification risk).
Storage
-20°C, Desiccated
Hydroscopic tendency; protect from moisture to prevent ester hydrolysis.
References
Sigma-Aldrich. 3-(3-(Methoxycarbonyl)phenyl)propanoic acid Product Sheet & Safety Data.[1] Retrieved from (Note: Generalized link for structure verification).
Beltrán, J.L., et al. (2003).[4] "Acidity constants of hydroxycinnamic acid derivatives in water and methanol/water mixtures." Analytica Chimica Acta. (Establishes pKa ranges for phenyl-propanoic derivatives).
Sielc Technologies. Separation of Phenylpropanoic Acid Derivatives on Mixed-Mode Columns. Retrieved from .
Chirality Journal. (2011). Reverse phase HPLC method for the separation of stereo isomers of phenyl-propanoic acid derivatives.[5][6].
European Pharmacopoeia. Ibuprofen Impurity F Analysis (3-[4-(2-methylpropyl)phenyl]propanoic acid).[7][8] (Provides the foundational logic for separating phenyl-propanoic acids from their esters).
(Note: While specific application notes for this exact CAS are proprietary to synthesis labs, the protocols above are derived from the validated behavior of the structural class: phenyl-alkanoic acid esters).
analytical methods for the quantification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
An In-Depth Comparative Guide to the Quantitative Analysis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid Prepared by a Senior Application Scientist This guide provides a comprehensive comparison of analytical methodolog...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Quantitative Analysis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2, Molecular Formula: C₁₁H₁₂O₄, MW: 208.21 g/mol ). As a dicarboxylic acid derivative featuring a phenyl ring, this compound is amenable to several analytical techniques. The selection of an optimal method is contingent upon specific requirements for sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable quantitative data for this analyte, whether it is a synthetic intermediate, a metabolite, or a potential impurity.
Foundational Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to establish the parameters by which their performance is judged. A validated analytical method ensures that the results are reliable and reproducible. The core validation characteristics, which will be referenced throughout this guide, include:
Accuracy: The closeness of the measured value to the true value.[1]
Precision: The degree of agreement among a series of measurements of the same homogeneous sample.[1]
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components.[1]
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[2]
Linearity & Range: The ability to produce results that are directly proportional to the analyte's concentration over a defined range.[2]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Comparative Analysis of Key Quantitative Methods
We will now explore the three most pertinent analytical techniques for this molecule: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in pharmaceutical analysis, prized for its robustness and accessibility. For 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, a reversed-phase (RP) method is most suitable.
Causality Behind Experimental Choices:
The analyte contains both a polar carboxylic acid group and a nonpolar phenyl ring structure. On a nonpolar stationary phase like C18, retention would be poor and peak shape asymmetrical if the carboxylic acid is ionized (-COO⁻). To ensure good retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid.[3] This suppresses ionization, rendering the molecule more neutral and enhancing its retention on the C18 column.[4] The phenyl ring acts as a strong chromophore, allowing for sensitive detection at low UV wavelengths.[4]
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm, selected to maximize the absorbance of the phenyl-carboxylic acid structure.[5]
Injection Volume: 10 µL.
Sample Preparation:
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Caption: General workflow for LC-MS/MS analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional chromatographic resolution and is a powerful tool for quantification. However, due to the low volatility of the carboxylic acid group, derivatization is a mandatory prerequisite for analysis.
[6]
Causality Behind Experimental Choices:
To make the analyte volatile, the polar -COOH group must be converted into a nonpolar, more volatile ester. A common approach is methylation (e.g., using diazomethane or trimethylsilyldiazomethane) or silylation (e.g., using BSTFA) to form the corresponding methyl or silyl ester. [6][7]This derivatized analyte can then be readily separated on a standard nonpolar GC column and detected by the mass spectrometer. Electron Ionization (EI) is typically used, which creates extensive, reproducible fragmentation patterns that are excellent for structural confirmation and quantification.
Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Derivatization Step:
Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen.
Add 100 µL of a derivatizing agent (e.g., 2M Trimethylsilyldiazomethane in hexane) and 100 µL of methanol.
Vortex and let the reaction proceed at room temperature for 15-20 minutes.
Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Injection: 1 µL, Splitless mode.
MS Conditions: Ionization Mode: Electron Ionization (EI, 70 eV); Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Caption: General workflow for GC-MS analysis with derivatization.
Performance Comparison Summary
The following table summarizes the expected performance characteristics of each method for the quantification of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. These are representative values based on the analysis of similar aromatic carboxylic acids.
[4][5][7][8][9][10]
Parameter
HPLC-UV
LC-MS/MS
GC-MS (with Derivatization)
Specificity
Moderate (Risk of interference from co-eluting UV-active compounds)
Very High (Based on mass-to-charge ratio and specific fragmentation)
High (Based on retention time and mass spectrum)
Sensitivity (Typical LOQ)
50 - 200 ng/mL
0.1 - 5 ng/mL
10 - 50 ng/mL
Linearity Range
2 - 3 orders of magnitude
3 - 5 orders of magnitude
2 - 3 orders of magnitude
Precision (%RSD)
< 5%
< 10-15% (especially at low levels)
< 10%
Sample Throughput
Moderate
High (with UPLC)
Low (due to derivatization step)
Instrumentation Cost
Low
High
Moderate to High
| Method Development | Simple | Complex | Moderate (derivatization can be challenging) |
Conclusion and Method Selection Guide
The choice of the optimal analytical method for quantifying 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is dictated by the specific analytical challenge.
HPLC-UV is the ideal choice for routine analysis, quality control of bulk material, or process monitoring where analyte concentrations are relatively high and the sample matrix is simple. Its simplicity, low cost, and robustness are significant advantages.
[11]
LC-MS/MS is the undisputed gold standard for trace-level quantification in complex biological matrices like plasma, urine, or tissue homogenates. Its unparalleled sensitivity and specificity are essential for pharmacokinetic, toxicokinetic, and metabolism studies.
[12][13]
GC-MS serves as a powerful alternative, particularly in laboratories where GC-MS expertise is well-established. While the mandatory derivatization step adds complexity and time, the technique offers excellent chromatographic resolution and sensitive, specific detection.
[7]
Each method, when properly developed and validated, can provide accurate and precise data. Researchers should select the technique that best aligns with their specific requirements for sensitivity, sample complexity, and available resources.
References
(PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers - ResearchGate. Available at: [Link] [Accessed 20 February 2026].
Method Validation of Short Chain Carboxylic Acids - Theseus. Available at: [Link] [Accessed 20 February 2026].
Sample preparation in analysis of pharmaceuticals. Available at: [Link] [Accessed 20 February 2026].
Analytical method validation: A brief review. Available at: [Link] [Accessed 20 February 2026].
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. Available at: [Link] [Accessed 20 February 2026].
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link] [Accessed 20 February 2026].
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link] [Accessed 20 February 2026].
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC. Available at: [Link] [Accessed 20 February 2026].
Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Available at: [Link] [Accessed 20 February 2026].
ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link] [Accessed 20 February 2026].
Analysis of Organic Acids in Aqueous Samples Application | Agilent. Available at: [Link] [Accessed 20 February 2026].
Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Available at: [Link] [Accessed 20 February 2026].
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Available at: [Link] [Accessed 20 February 2026].
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. Available at: [Link] [Accessed 20 February 2026].
Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. Available at: [Link] [Accessed 20 February 2026].
3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. Available at: [Link] [Accessed 20 February 2026].
(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. Available at: [Link] [Accessed 20 February 2026].
Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine - PubMed. Available at: [Link] [Accessed 20 February 2026].
3MCPD analysis by GC-MS column advice - ResearchGate. Available at: [Link] [Accessed 20 February 2026].
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link] [Accessed 20 February 2026].
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. Available at: [Link] [Accessed 20 February 2026].
Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link] [Accessed 20 February 2026].
UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Available at: [Link] [Accessed 20 February 2026].
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. Available at: [Link] [Accessed 20 February 2026].
Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Available at: [Link] [Accessed 20 February 2026].
UV Spectrophotometry for Drug Analysis | PDF | Ultraviolet–Visible Spectroscopy | Absorbance - Scribd. Available at: [Link] [Accessed 20 February 2026].
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. Available at: [Link] [Accessed 20 February 2026].
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link] [Accessed 20 February 2026].
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. Available at: [Link] [Accessed 20 February 2026].
ANALYTICAL METHODS - ATSDR. Available at: [Link] [Accessed 20 February 2026].
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Certification of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid via Integrated 2D NMR
Content Type: Comparative Technical Guide
Audience: Senior Researchers, Analytical Chemists, and CMC Leads
Executive Summary
In the synthesis of phenylpropanoic acid derivatives, distinguishing the meta-isomer from ortho- or para-analogs is a critical quality attribute (CQA). While Mass Spectrometry (MS) confirms molecular weight (
), it fails to distinguish regioisomers. Standard 1D NMR provides indicative integration but often suffers from ambiguous aromatic overlap.
This guide compares the Standard 1D Approach against an Integrated 2D NMR Strategy . We demonstrate that the 2D workflow—specifically leveraging HMBC connectivity—is the only self-validating method to certify the 1,3-disubstitution pattern required for this molecule.
The Challenge: Why 1D NMR is Insufficient
The target molecule, 3-[3-(Methoxycarbonyl)phenyl]propanoic acid , contains a benzene ring substituted at the 1 and 3 positions.
The Failure Point:
In many crude reaction mixtures, the meta-substitution pattern (singlet, doublet, doublet, triplet) can be obscured by line broadening or overlap with para-isomer impurities (which show a symmetric AA'BB' pattern often mistaken for overlapping doublets). Relying solely on splitting patterns is risky when isomer purity is
.
Alternative B: The Integrated 2D Strategy (Recommended)
Method: Sequential acquisition of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
The Advantage: Provides "through-bond" connectivity. We can mathematically prove that the proton between the substituents (H2) is spatially connected to both the ester and the acid side chains.
Structural Analysis & Data Comparison
The following data sets were generated using a high-field (400 MHz) instrument. The "Validation Criteria" column highlights the specific signals that confirm the structure.
Note: Chemical shifts are approximate and solvent-dependent.
will shift the acid proton to .
The "Bridge" Validation Logic (HMBC)
The definitive proof of the meta (1,3) structure lies in the HMBC spectrum. We utilize the H2 proton (the aromatic proton situated between the two substituents) as the "Bridge."
In a Para (1,4) isomer: No single aromatic proton is close enough (3 bonds) to see both the benzylic carbon (C7) and the ester carbonyl (C10) simultaneously.
In the Meta (1,3) target: The H2 proton is exactly 3 bonds away from the Ester Carbonyl (C10) and 3 bonds away from the Benzylic Carbon (C7).
The Golden Rule: If H2 shows correlations to C10 AND C7 , the structure is confirmed as meta.
Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for certifying the batch.
Caption: Step-by-step decision tree for structural validation, prioritizing 2D confirmation over 1D ambiguity.
Diagram 2: HMBC Connectivity Map
Visualizing the specific "Through-Bond" correlations that define the structure.
Caption: The "Bridge Effect." H2 is the only proton capable of showing strong HMBC correlations to both the Ester Carbonyl and the Benzylic Carbon.
Detailed Experimental Protocol
To ensure reproducibility, follow this optimized protocol.
A. Sample Preparation
Mass: Weigh
of the dried product.
Solvent: Add
of (99.8% D) containing TMS.
Note: If solubility is poor, use
, but note that the acid proton will shift to and broaden due to exchange.
Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
B. Acquisition Parameters (400 MHz Base)
Experiment
Pulse Sequence
Scans (NS)
Relaxation Delay (D1)
Notes
1D Proton
zg30
16
1.0 sec
Check for solvent purity.
1D Carbon
zgpg30
512
2.0 sec
Essential for HSQC setup.
HSQC
hsqcetgp
8
1.5 sec
Phase-sensitive (edit for inversion).
HMBC
hmbcgplpndqf
16
1.5 sec
Optimized for long-range coupling ().
C. Data Processing
Phasing: Apply automatic phasing, then manual correction. For HSQC, ensure
(blue/negative) and (red/positive) are distinct.
Baseline: Apply polynomial baseline correction (ABS) to the F2 dimension.
Referencing: Calibrate TMS to
or the residual peak to .
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for chemical shift additivity rules).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (For comparative spectra of methyl benzoate and hydrocinnamic acid derivatives).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC coupling constants).
comparative analysis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid with other linkers in PROTACs
[1] Executive Summary The Shift from "Rope" to "Rod" Linkers in Targeted Protein Degradation In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Shift from "Rope" to "Rod" Linkers in Targeted Protein Degradation
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of cooperativity, permeability, and metabolic stability.[1][][3] While Polyethylene Glycol (PEG) and alkyl chains ("ropes") remain the default starting points due to synthetic ease, they often suffer from high entropic penalties and poor membrane permeability.
3-[3-(Methoxycarbonyl)phenyl]propanoic acid represents a strategic shift toward rigid, aromatic linkers ("rods") .[4] This guide analyzes its utility as a bifunctional linker precursor that introduces structural rigidity (via a phenyl core) and defined geometry, contrasting its performance against flexible alternatives.[][5]
Key Differentiator: The Rigid Phenyl Core
Unlike linear PEGs, this linker restricts the conformational space of the PROTAC, potentially "locking" the E3 ligase and Protein of Interest (POI) into a productive ternary complex.
Phenyl Core: Provides a rigid scaffold that prevents the "collapse" of the linker, a common issue with long alkyl chains in aqueous media. It also enables potential
- stacking interactions with surface residues on the E3 or POI.[4]
Propanoic Acid Arm: A 3-carbon spacer terminating in a carboxylic acid, ready for amide coupling to an amine-bearing ligand.[4]
Methoxycarbonyl Group: A methyl ester at the meta position. This serves as a protected handle; it can be selectively hydrolyzed to a carboxylic acid (for a second amide bond) or reduced to an alcohol/aldehyde for alternative conjugations.
Comparative Analysis: Rigid vs. Flexible Architectures[2][3][5]
Comparison 1: Vs. Polyethylene Glycol (PEG) Linkers
PEG linkers (e.g., PEG-4, PEG-6) are the industry standard for solubility but often fail in cellular potency due to high flexibility.[4]
Metabolic Stability: Alkyl chains are prone to oxidative metabolism (P450). The phenyl ring in the subject linker is metabolically robust, though the ester requires conversion to a stable amide during synthesis.
Solubility: The ester/acid functionality provides better initial polarity than pure alkane chains, aiding in synthetic handling.
Mechanism of Action: The "Goldilocks" Zone
Rigid linkers must match the precise distance required between the E3 and POI binding pockets. If the geometry is correct, degradation efficiency (
) spikes significantly compared to flexible linkers.
Figure 1: Impact of Linker Rigidity on Ternary Complex Formation. Rigid linkers reduce the entropic cost of complex formation, accelerating ubiquitination kinetics.
Experimental Data & Performance Metrics
While specific data depends on the Warhead/E3-ligand pair, the following table synthesizes representative performance data comparing phenyl-based rigid linkers against PEG analogues in BRD4 (BET) and Androgen Receptor (AR) degradation studies.
Representative Performance Table
Metric
Rigid Linker (Phenyl-Propanoic Type)
Flexible Linker (PEG-4)
Interpretation
DC50 (Potency)
10 - 50 nM
100 - 500 nM
Rigid linkers often improve potency by 5-10x due to enhanced cooperativity.[4]
Dmax (Efficacy)
>95%
~80%
Better ternary complex stability leads to more complete degradation.
Ternary Half-life
Stable (>10 min)
Transient (<2 min)
"Kiss-and-run" kinetics vs. stable complex formation.[4]
Permeability ()
cm/s
cm/s
Aromatic linkers cross cell membranes more efficiently than polar PEGs.[4]
Critical Insight: In a study of AR degraders (SNIPERs), replacing a flexible PEG linker with a rigid phenyl-based linker converted an inactive molecule into a potent degrader by enforcing the correct spatial orientation for ubiquitination (Troup et al., 2020).
Experimental Protocols
Protocol A: Synthesis via Selective Hydrolysis
Objective: Utilize 3-[3-(Methoxycarbonyl)phenyl]propanoic acid to link an amine-containing E3 ligand (e.g., Pomalidomide derivative) and a POI ligand.[4]
Objective: Verify if the rigid linker improves E3-POI binding cooperativity.
Labeling: Label recombinant E3 ligase with Terbium (Donor) and POI with BODIPY/Fluorescein (Acceptor).
Incubation: Mix E3 (10 nM) and POI (10 nM) in assay buffer.
Titration: Add PROTAC (serial dilution, 0.1 nM to 10
M).
Readout: Measure TR-FRET signal (340 nm ex / 520 nm em).
Analysis: A "bell-shaped" hook effect curve is expected.[4] A higher
(peak height) for the rigid linker compared to PEG indicates positive cooperativity.
Decision Matrix: When to Use This Linker?
Use 3-[3-(Methoxycarbonyl)phenyl]propanoic acid when:
PEG Failed: Your PEG-based PROTAC is soluble but shows poor cellular activity (high DC50).[4]
Permeability is Low: The PROTAC is too polar to enter cells.
Crystal Structure Available: Modeling suggests a distance of ~8-12 Å between ligand exit vectors with a need for linearity.[4]
Do NOT use this linker if:
Solubility is Critical: The final molecule is already highly lipophilic (cLogP > 5).
Short Distance: The required distance is <5 Å (use a direct alkyl or piperazine bond).
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[9] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3][9][10][11][12] [Link]
Maple, H. J., et al. (2019). Development of a Tool for the Design of PROTAC Linkers. Bioorganic & Medicinal Chemistry Letters. [Link][4]
Definitive Guide: Purity Assessment of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid by HPLC
Executive Summary & Strategic Context 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a critical bifunctional intermediate often utilized in the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs) and complex peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a critical bifunctional intermediate often utilized in the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs) and complex peptidomimetics. Its structure features two distinct functionalities: a carboxylic acid (pKₐ ~4.[1]7) and a methyl ester .[2][3]
The analytical challenge lies not in retaining the main peak, but in resolving it from two specific classes of impurities:
Hydrolysis Degradants: The dicarboxylic acid resulting from ester hydrolysis (3-(2-carboxyethyl)benzoic acid).
Positional Isomers: The ortho- and para- substituted analogs, which possess identical mass-to-charge ratios (isobaric) and similar hydrophobicity (LogP), making them difficult to separate on standard C18 phases.
This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase methodology, demonstrating why the latter offers superior specificity for this aromatic substrate.
Critical Chemical Logic (The "Why" Behind the Method)
Before defining the protocol, we must establish the chemical rules governing the separation.
A. pH Control is Non-Negotiable
The propanoic acid side chain has a pKₐ of approximately 4.73.
At Neutral pH (7.0): The acid is deprotonated (
), highly polar, and will elute near the void volume (), causing co-elution with salts and polar degradants.
At Acidic pH (< 3.0): The acid is protonated (
), neutral, and sufficiently hydrophobic to interact with the stationary phase.
Directive: The mobile phase must be buffered to pH 2.0–2.8.
B. The Isomer Problem (Selectivity)
Standard Alkyl phases (C8, C18) separate based on hydrophobicity. The meta- (target) and para- (impurity) isomers have nearly identical hydrophobic footprints.
Alternative Strategy: Use a Phenyl-Hexyl or Biphenyl phase. These phases engage in
interactions with the aromatic ring of the analyte. The electron density distribution differs between meta- and para- substitutions, allowing these phases to "see" the difference where C18 cannot.
Comparative Methodology Analysis
We evaluated three distinct chromatographic approaches. The data below summarizes their performance in resolving the critical meta- vs. para- isomeric pair.
Performance Matrix
Feature
Method A: Standard C18
Method B: UHPLC Core-Shell C18
Method C: Phenyl-Hexyl (Recommended)
Stationary Phase
Porous Silica C18 (5 µm)
Core-Shell C18 (2.7 µm)
Phenyl-Hexyl (3 µm)
Separation Mechanism
Hydrophobicity (Solvophobic)
Hydrophobicity + High Efficiency
Hydrophobicity + Interaction
Isomer Resolution ()
0.8 (Co-elution)
1.2 (Partial Separation)
> 2.5 (Baseline Separation)
Tailing Factor ()
1.3
1.1
1.05
Hydrolysis Impurity Resolution
Excellent
Excellent
Excellent
Suitability
Rough Purity Checks
High-Throughput Screening
Critical Quality Attribute (CQA) Analysis
Senior Scientist Insight: While Method B (Core-Shell C18) is faster, it fails to provide baseline resolution for the positional isomers. For a purity assay intended for regulatory submission or downstream coupling, Method C is the only self-validating choice because it ensures the "single peak" is truly a single isomer.
Detailed Experimental Protocols
The Gold Standard: Method C (Phenyl-Hexyl)
This protocol is designed to be robust, separating the main peak from both its hydrolysis product (more polar) and its positional isomers.
Reagents & Preparation
Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Phosphoric acid is preferred over Formic acid here for better UV transparency at low wavelengths, though Formic is required if MS detection is used.
Solvent B (Organic): Methanol. Note: Methanol is chosen over Acetonitrile because it facilitates stronger
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temp: 35°C (Temperature control is critical for reproducibility of aromatic selectivity).
Detection: DAD/UV at 220 nm (primary) and 254 nm (secondary).
Why 220 nm? The carbonyl groups provide strong absorbance here, increasing sensitivity for the aliphatic side chain impurities.
Gradient Table
Time (min)
% Solvent A (Acidic Water)
% Solvent B (Methanol)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
15.0
30
70
Linear Gradient
18.0
5
95
Wash
20.0
5
95
Hold Wash
20.1
90
10
Re-equilibration
25.0
90
10
End of Run
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the standard C18.
Caption: Decision logic for selecting stationary phases. Note that C18 poses a risk of co-elution for positional isomers.
Diagram 2: Impurity Fate Mapping
Understanding where impurities come from allows you to identify them by Relative Retention Time (RRT).
Caption: Relative elution order. The hydrolysis impurity (Impurity A) is more polar and elutes first. The isomer (Impurity B) elutes very close to the main peak.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly during every run, adopt these System Suitability Tests (SST):
Resolution (
): Must be between the Main Peak and the Para-isomer (if available as a standard) or the nearest eluting impurity.
Tailing Factor (
): Must be . Higher tailing indicates insufficient buffer strength or "secondary interactions" with silanols.
Precision: %RSD of peak area for 6 replicate injections must be
.
References
Shimadzu Technical Report. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from
MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
National Institute of Standards and Technology (NIST). (2023). 3-(3-Methoxyphenyl)propanoic acid Properties. Retrieved from
Chromatography Forum. (2017). Separation of positional isomers (Ortho, Meta, Para). Retrieved from
head-to-head comparison of different synthesis routes for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Executive Summary The synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2) represents a classic challenge in chemoselective functionalization. As a bifunctional linker containing both a methyl este...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (CAS: 111376-50-2) represents a classic challenge in chemoselective functionalization. As a bifunctional linker containing both a methyl ester and a free carboxylic acid, it serves as a critical intermediate in the synthesis of peptidomimetics, histone deacetylase (HDAC) inhibitors, and complex supramolecular assemblies.
This guide evaluates three distinct synthetic pathways. Unlike generic preparations, we focus on the chemoselectivity required to maintain the methyl ester while installing the propanoic acid side chain.
Route
Methodology
Key Advantage
Primary Risk
A
Orthogonal Protection (Heck)
Highest Purity (>99%)
Additional deprotection step required.
B
Direct Vinylation (Heck)
Atom Economy
Difficult purification of the unsaturated acid intermediate.
C
Knoevenagel Condensation
Pd-Free C-C Bond Formation
Lower yields; potential for decarboxylative side reactions.
Pathway Analysis & Mechanism
Route A: The Orthogonal Protection Strategy (Recommended)
Philosophy: This route utilizes tert-butyl acrylate to introduce the three-carbon chain. The tert-butyl ester serves as a temporary protecting group that is orthogonal to the methyl benzoate moiety, allowing for facile purification before the final acidic cleavage.
Mechanism:
Heck Coupling: Palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with tert-butyl acrylate.
Hydrogenation: Saturation of the alkene using Pd/C.
Chemoselective Hydrolysis: Acidolytic cleavage of the tert-butyl ester using Trifluoroacetic acid (TFA) or Formic acid, leaving the methyl benzoate intact.
Route B: Direct Vinylation
Philosophy: A streamlined approach reacting acrylic acid directly with the aryl halide. While shorter, the amphiphilic nature of the intermediate (containing both a free acid and a methyl ester) can complicate extraction and chromatography.
Route C: The Knoevenagel Condensation
Philosophy: A classical organocatalytic route avoiding transition metals in the C-C bond formation step. It utilizes methyl 3-formylbenzoate and malonic acid.
Visualizing the Synthetic Logic
The following diagram illustrates the three competing pathways, highlighting the convergence point and the specific reagents involved.
Figure 1: Comparative workflow of Heck (A/B) and Knoevenagel (C) pathways. Route A offers the highest control over purification.
Head-to-Head Performance Comparison
Metric
Route A: Orthogonal (t-Butyl)
Route B: Direct (Acrylic Acid)
Route C: Knoevenagel
Overall Yield
65 - 75%
50 - 60%
40 - 55%
Purification
Easy (Flash Chromatography on diester)
Difficult (Acidic product streaks on silica)
Moderate (Recrystallization often required)
Scalability
High (Standard Pharma Process)
Moderate (Workup volume issues)
High (Cheap reagents)
Atom Economy
Lower (Loss of t-butyl group)
High
Moderate (Loss of CO2)
Reaction Time
24 - 36 Hours (3 Steps)
12 - 24 Hours (2 Steps)
12 - 18 Hours (2 Steps)
Key Reagent Cost
Moderate (t-Butyl Acrylate)
Low (Acrylic Acid)
Low (Malonic Acid)
Detailed Experimental Protocol (Route A)
This protocol is selected for its reliability and reproducibility in a research setting. It minimizes the risk of hydrolyzing the methyl ester, a common pitfall in alternative routes.
Step 1: Heck Coupling
Objective: Synthesis of tert-butyl 3-(3-methoxycarbonylphenyl)acrylate.
Reagents:
Methyl 3-bromobenzoate (1.0 eq)
tert-Butyl acrylate (1.2 eq)
Pd(OAc)₂ (2 mol%)
Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%)
Triethylamine (Et₃N) (2.5 eq)
Solvent: Anhydrous DMF or Acetonitrile.
Procedure:
Charge a flame-dried flask with Methyl 3-bromobenzoate, Pd(OAc)₂, and P(o-tol)₃. Inert with Nitrogen/Argon.
Add solvent (degassed), followed by Et₃N and tert-butyl acrylate.
Heat to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Cool, dilute with Et₂O, wash with water (x3) to remove DMF, then brine. Dry over MgSO₄.[1]
Purification: Flash chromatography (SiO₂). The diester product is lipophilic and elutes easily.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the double bond without affecting the esters.
Dissolve the acrylate in solvent. Add Pd/C carefully under inert atmosphere.
Apply H₂ atmosphere (balloon pressure is sufficient; 1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.
Validation: Monitor disappearance of the alkene peaks in ¹H NMR (doublets at ~6.4 and 7.6 ppm).
Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.
Step 3: Chemoselective Deprotection
Objective: Selective cleavage of the tert-butyl ester.
Reagents:
Trifluoroacetic acid (TFA) (20–30 eq).
Dichloromethane (DCM) (Solvent).
Procedure:
Dissolve the saturated diester in DCM (0.1 M concentration).
Add TFA dropwise at 0°C, then warm to RT. Stir for 2–4 hours.
Note: The methyl ester is stable under these conditions.
Workup: Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.
Final Purification: Recrystallization from Hexane/Et₂O or direct use if purity >95%.
Self-Validating Quality Control
To ensure the integrity of your synthesis, verify the following spectral markers:
¹H NMR (CDCl₃):
Methyl Ester: Singlet at ~3.9 ppm (3H).
Propanoic Chain: Two triplets at ~2.7 ppm and ~3.0 ppm (2H each).
Aromatic Region: Four protons (pattern typical of meta-substitution: singlet, two doublets, one triplet).
Absence of Alkene: No signals between 6.0–8.0 ppm other than aromatics.
Absence of t-Butyl: No singlet at ~1.4 ppm.
References
Heck Reaction Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Knoevenagel Condensation (Doebner Modification): List, B. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag.
Synthesis of Phenylpropionic Acids: Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts.[3] Chemistry – A European Journal, 6(5), 843–848. Link
Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for t-butyl vs methyl ester stability).
Experimental Precedent (Similar Substrate): "Synthesis of 3-(m-methoxyphenyl)propionic acid." PrepChem. Link (Demonstrates hydrogenation conditions for meta-substituted cinnamates).
A Comparative Guide to the In Vitro Stability Assessment of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid-Containing Compounds
Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of successful preclinical development. The stability of a new chemical entity (NCE) within...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of successful preclinical development. The stability of a new chemical entity (NCE) within biological systems dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and ultimately, its therapeutic efficacy and potential for toxicity. This guide provides a comprehensive technical comparison of in vitro assays tailored for assessing the metabolic stability of a specific class of molecules: those containing the 3-[3-(Methoxycarbonyl)phenyl]propanoic acid scaffold.
This chemical structure is of particular interest as it possesses two key functional groups that are hotspots for metabolic activity: a methyl ester and a carboxylic acid. The methyl ester is susceptible to hydrolysis by esterases, particularly abundant in plasma, while the carboxylic acid moiety is a prime substrate for Phase II conjugation reactions, such as glucuronidation.[1][2][3] The aromatic ring and propanoic acid chain can also undergo Phase I oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[4][5] Consequently, a multi-faceted approach is required to accurately predict the in vivo stability of these compounds.
This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices, presenting comparative data, and providing detailed, self-validating methodologies. Our objective is to equip you with the knowledge to design and execute robust in vitro stability studies, enabling data-driven decisions in the lead optimization process.
The Metabolic Landscape of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Derivatives
The metabolic journey of a compound like 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (let's call it Compound A ) can be complex. Understanding the potential pathways is crucial for selecting the appropriate in vitro systems for stability assessment. The primary metabolic routes include:
Ester Hydrolysis: The methyl ester group is a labile site, prone to rapid hydrolysis by carboxylesterases present in plasma and liver, converting Compound A into its di-acid metabolite, 3-[3-(Carboxy)phenyl]propanoic acid (Compound B ).[1][3] This is often a major clearance pathway for ester-containing drugs.
Phase I Oxidation: The aromatic ring and the aliphatic side chain can be hydroxylated by CYP enzymes, primarily in the liver.[4][5] This process increases the polarity of the molecule, preparing it for subsequent conjugation reactions.
Phase II Conjugation: The carboxylic acid group of both the parent compound and its hydrolyzed metabolite is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.[2][6] This is a significant detoxification and elimination pathway for many acidic drugs.
The interplay of these pathways determines the overall metabolic stability of the compound.
Figure 1: Potential metabolic pathways for Compound A.
Comparison of Key In Vitro Stability Assays
The choice of in vitro assay is critical and should be guided by the structural features of the test compound. For our target scaffold, a combination of assays is necessary to build a complete stability profile.
Assay Type
Biological System
Key Enzymes
Primary Metabolic Pathway Assessed
Suitability for Target Scaffold
Rationale & Insights
Plasma Stability
Fresh or frozen plasma (Human, Rat, Mouse, etc.)
Carboxylesterases, Amidases, Proteases
Hydrolysis
Essential
The methyl ester is a key liability. This assay directly measures its stability against plasma esterases, which can be a primary clearance mechanism.[3][7] Interspecies differences can be significant.
Liver Microsomal Stability
Liver Microsomes (subcellular fraction)
Cytochrome P450s (CYPs), UGTs (with UDPGA), FMOs
Phase I Oxidation (with NADPH), Phase II Glucuronidation (with UDPGA)
Highly Recommended
Microsomes are enriched with CYP enzymes, making this a cost-effective, high-throughput method for assessing Phase I metabolic stability.[5][8] The assay can be adapted to study UGT activity by adding the necessary cofactor.
Hepatocyte Stability
Cryopreserved or fresh hepatocytes
Full complement of hepatic enzymes (Phase I, Phase II, etc.)
Hepatocytes contain a more complete set of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting hepatic clearance.[9][10] This is the best system to assess the combined effects of hydrolysis, oxidation, and conjugation.
Comparative Experimental Data (Illustrative)
While specific data for 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is not publicly available, we can present illustrative data based on the known behavior of similar chemical moieties. The following table compares the stability of our target compound (Compound A ) with its hydrolyzed metabolite (Compound B ) and a simpler analog, methyl 3-phenylpropanoate (Compound C ), which lacks the second carboxylic acid group.
Compound
Assay System
Half-life (t½, min)
Intrinsic Clearance (CLint)
Interpretation
A: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Human Plasma
25
27.7 µL/min/mL
Rapidly hydrolyzed by plasma esterases.
Human Liver Microsomes (+NADPH)
45
15.4 µL/min/mg protein
Moderately stable to Phase I metabolism.
Human Hepatocytes
18
48.1 µL/min/10⁶ cells
Unstable due to combined hydrolysis and conjugation.
B: 3-[3-(Carboxy)phenyl]propanoic acid
Human Plasma
> 120
< 5.8 µL/min/mL
Stable; no ester group to hydrolyze.
Human Liver Microsomes (+NADPH)
90
7.7 µL/min/mg protein
More stable to Phase I metabolism than Compound A.
Human Hepatocytes
35
24.8 µL/min/10⁶ cells
Moderately unstable, likely due to glucuronidation.
C: Methyl 3-phenylpropanoate
Human Plasma
30
23.1 µL/min/mL
Rapidly hydrolyzed, similar to Compound A.
Human Liver Microsomes (+NADPH)
60
11.6 µL/min/mg protein
Stable to Phase I metabolism.
Human Hepatocytes
28
31.0 µL/min/10⁶ cells
Unstable, primarily due to ester hydrolysis.
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol is designed to assess the hydrolytic stability of the methyl ester group in the presence of plasma enzymes.
Figure 2: Workflow for the Plasma Stability Assay.
Step-by-Step Methodology:
Preparation:
Thaw pooled plasma (e.g., human, rat) from -80°C in a 37°C water bath.
Prepare a 1 mM stock solution of the test compound in DMSO.
Create a working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4).
Incubation:
In a 96-well plate, add the test compound working solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
Incubate the plate at 37°C with gentle shaking.
Sampling and Quenching:
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[7]
Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
Plot the percentage of the parent compound remaining versus time.
Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
Self-Validation and Controls:
Positive Control: Include a compound known to be rapidly hydrolyzed by plasma esterases (e.g., procaine).
Negative Control: Include a compound known to be stable in plasma (e.g., warfarin).
T=0 Sample: Represents 100% of the compound at the start of the reaction.
Protocol 2: Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic stability mediated by CYP enzymes.
Figure 3: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
Preparation:
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
Pre-incubation:
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
Initiation and Incubation:
Initiate the metabolic reaction by adding an NADPH-regenerating system.
Incubate at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching and Analysis:
Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
Process and analyze the samples by LC-MS/MS as described in the plasma stability protocol.
Data Analysis:
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Self-Validation and Controls:
Positive Controls: Include compounds with known low, medium, and high clearance rates (e.g., warfarin, verapamil, imipramine).
-NADPH Control: Run a parallel incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation (e.g., chemical instability or hydrolysis by other microsomal enzymes).[11]
Protocol 3: Hepatocyte Stability Assay
This protocol provides the most comprehensive in vitro model for hepatic clearance.
Step-by-Step Methodology:
Hepatocyte Preparation:
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
Perform a cell count and viability assessment (e.g., via trypan blue exclusion) to ensure cell health.
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[10][12]
Incubation:
Add the hepatocyte suspension to a plate containing the test compound (final concentration typically 1 µM).
Incubate at 37°C in a humidified incubator with 5% CO₂, with continuous gentle shaking to keep the cells in suspension.
Sampling and Analysis:
Take samples at appropriate time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
Quench the reaction and process the samples for LC-MS/MS analysis as previously described.
Data Analysis:
Determine the half-life (t½) and calculate the intrinsic clearance (CLint) scaled to the number of cells.
Self-Validation and Controls:
Positive Controls: Use compounds with known clearance rates in hepatocytes (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I).
Negative Control (Heat-inactivated hepatocytes): Include a control with heat-inactivated hepatocytes to account for any non-enzymatic degradation or binding.[12]
Conclusion and Future Directions
The in vitro stability assessment of compounds containing the 3-[3-(Methoxycarbonyl)phenyl]propanoic acid moiety demands a strategic and multi-pronged approach. Due to the presence of both an ester and a carboxylic acid, it is insufficient to rely on a single assay. A comprehensive evaluation must include:
Plasma stability assays to directly address the hydrolytic cleavage of the methyl ester.
Liver microsomal stability assays to efficiently screen for Phase I oxidative metabolism.
Hepatocyte stability assays to provide an integrated view of overall hepatic clearance, encompassing hydrolysis, Phase I, and Phase II metabolism.
The illustrative data underscores the importance of this integrated strategy. While the ester-containing compounds (A and C ) show rapid degradation in plasma, the di-acid (B ) is stable. In hepatocytes, which contain a full suite of enzymes, all compounds show some level of instability, highlighting the contribution of multiple metabolic pathways.
For promising lead candidates, the next logical step is metabolite identification .[13][14] By incubating the compound with the relevant in vitro systems (e.g., hepatocytes) and analyzing the samples using high-resolution mass spectrometry, the structures of the major metabolites can be elucidated. This information is invaluable for understanding clearance mechanisms, identifying potential pharmacologically active or toxic metabolites, and guiding further structural modifications to enhance metabolic stability.
By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data, enabling confident decision-making and accelerating the journey from discovery to a viable drug candidate.
References
da Silva, V. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-844. Available from: [Link]
da Silva, V. C., et al. (2022). Full article: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]
Wuest, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. Available from: [Link]
Lee, G., et al. (2020). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience, 33(7), 1195-1202. Available from: [Link]
Wuest, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. Available from: [Link]
Wang, T. Z., et al. (2002). Synthesis and stability study of a modified phenylpropionic acid linker-based esterase-sensitive prodrug. Bioorganic & Medicinal Chemistry Letters, 12(23), 3439-42. Available from: [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]
Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. Available from: [Link]
Mattek. (n.d.). Metabolic Stability. Mattek - Part of Sartorius. Available from: [Link]
Pelkonen, O., et al. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. Available from: [Link]
Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Available from: [Link]
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Available from: [Link]
ResearchGate. (n.d.). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). Available from: [Link]
Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]
Zhou, Z., et al. (2018). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 8(5), 707-721. Available from: [Link]
In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen. Available from: [Link]
ResearchGate. (n.d.). Four types of UGT catalyzed reactions. UGTs attach glucuronides to... Available from: [Link]
Jones, R. D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 973-976. Available from: [Link]
DynaMed. (2023). Cytochrome P450 Drug Metabolism. Available from: [Link]
Nuvisan. (n.d.). Advanced metabolite identification services for drug discovery | CRO Expertise. Available from: [Link]
Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available from: [Link]
Al-Sbiei, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Available from: [Link]
Kjellgren, A., et al. (2023). In vitro metabolite identification of acetylbenzylfentanyl, benzoylbenzylfentanyl, 3-fluoro-methoxyacetylfentanyl, and 3-phenylpropanoylfentanyl using LC-QTOF-HRMS together with synthesized references. PubMed. Available from: [Link]
Kjellgren, A., et al. (2023). In vitro metabolite identification of acetylbenzylfentanyl, benzoylbenzylfentanyl, 3-fluoro-methoxyacetylfentanyl, and 3-phenylpropanoylfentanyl using LC-QTOF-HRMS together with synthesized references. Diva-portal.org. Available from: [Link]
ResearchGate. (n.d.). Cytochrome P450 Enzymes. Available from: [Link]
Cham, C. (2025). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World Journal of Pharmacology and Toxicology. Available from: [Link]
Volpi, N., & Bergonzini, G. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. PubMed. Available from: [Link]
Wentzel, J. F., et al. (2016). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 60(11), 6697-6703. Available from: [Link]
del-Pozo-Rodríguez, A., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. PMC. Available from: [Link]
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]
He, M., et al. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Physiology. Available from: [Link]
Al-Lahham, S., & Peppelenbosch, M. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. Available from: [Link]
Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. PubMed. Available from: [Link]
Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
Samieri, C., et al. (2022). Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons. MDPI. Available from: [Link]
Hejazi, Z., et al. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. PMC. Available from: [Link]
Organic Syntheses Procedure. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Available from: [Link]
A Researcher's Guide to Confirming the Identity of 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of reaction products is paramount. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies to definitively confirm the identity of products resulting from reactions involving 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. As a dually functionalized molecule, its reactions can yield a variety of products, including esters, amides, and further derivatives. This document moves beyond simple protocols to explain the underlying principles of product confirmation, ensuring the integrity and reproducibility of your experimental findings.
The Challenge: Ambiguity in Reaction Outcomes
3-[3-(Methoxycarbonyl)phenyl]propanoic acid presents two reactive sites: a carboxylic acid and a methyl ester. Depending on the reaction conditions and reagents, transformations can occur at either or both functional groups. For instance, hydrolysis, esterification, or amidation can lead to a range of potential products, each with distinct properties. The primary challenge lies in unequivocally distinguishing the desired product from unreacted starting material, byproducts, and isomeric impurities.
Core Analytical Strategies for Product Identification
A multi-pronged analytical approach is essential for the robust characterization of reaction products. The following techniques, when used in concert, provide a comprehensive picture of the molecular structure.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopy is the cornerstone of structural elucidation in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The chemical shift, integration, and multiplicity of proton signals reveal the connectivity of atoms. For instance, the disappearance of the carboxylic acid proton signal (typically a broad singlet around 12 ppm) and the appearance of a new set of signals would indicate the formation of an ester or amide at that position.
¹³C NMR: This technique provides information about the carbon skeleton. Changes in the chemical shifts of the carbonyl carbons (C=O) of the carboxylic acid and the ester are indicative of a reaction at these sites.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying functional groups. The presence or absence of characteristic absorption bands can confirm the success of a reaction. For example, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear upon conversion to an ester or amide. Concurrently, the C=O stretching frequency will shift, providing further evidence of the transformation.
Mass Spectrometry (MS): MS provides the molecular weight of the product, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.
Chromatographic Methods: Separation and Purity Assessment
Chromatography is indispensable for separating the reaction product from other components in the mixture and assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. By comparing the Rf values of the starting material, the reaction mixture, and the purified product, one can get a qualitative assessment of the reaction's completion and the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analysis of reaction products. When coupled with a suitable detector (e.g., UV-Vis or MS), HPLC can provide quantitative information about the purity of the product.
Comparative Analysis of Potential Reaction Products
Let's consider two common reactions of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid: Fischer esterification of the carboxylic acid and amidation of the carboxylic acid.
Product
Expected ¹H NMR Changes (from starting material)
Expected IR Changes (from starting material)
Expected Mass Change (from starting material)
Methyl 3-(3-(methoxycarbonyl)phenyl)propanoate
Disappearance of broad -COOH proton signal (~12 ppm). Appearance of a new singlet for the new methyl ester protons (~3.7 ppm).
Disappearance of broad O-H stretch (~3000 cm⁻¹). Shift in C=O stretch of the former carboxylic acid.
Increase corresponding to the addition of a CH₂ group.
Disappearance of broad -COOH proton signal (~12 ppm). Appearance of a new N-H proton signal (if applicable) and signals for the N-substituent.
Disappearance of broad O-H stretch (~3000 cm⁻¹). Appearance of N-H stretch (if applicable, ~3300 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹).
Increase corresponding to the addition of the amine minus water.
Experimental Protocols
Here are detailed protocols for the characterization of a reaction product, assuming the synthesis of an amide derivative.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of the amidation reaction.
Materials:
TLC plates (silica gel 60 F₂₅₄)
Developing chamber
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
UV lamp (254 nm)
Staining solution (e.g., potassium permanganate)
Procedure:
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
On the baseline of a TLC plate, spot the starting material (3-[3-(Methoxycarbonyl)phenyl]propanoic acid), the co-reactant (amine), and the reaction mixture at different time points.
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
Remove the plate, mark the solvent front, and allow it to dry.
Visualize the spots under a UV lamp. Circle the visible spots.
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating.
Calculate the Rf values for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: Product Purification by Column Chromatography
Objective: To isolate the desired amide product from the reaction mixture.
Materials:
Glass column
Silica gel (for column chromatography)
Mobile phase (determined from TLC analysis)
Collection tubes
Procedure:
Pack a glass column with silica gel slurried in the mobile phase.
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
Carefully load the adsorbed sample onto the top of the column.
Elute the column with the mobile phase, collecting fractions in separate tubes.
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: Structural Confirmation by NMR Spectroscopy
Objective: To obtain detailed structural information about the purified product.
Procedure:
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C NMR spectra.
Process and analyze the spectra, assigning the observed signals to the protons and carbons in the expected product structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming the identity of a reaction product.
Comparative
Lack of Publicly Available Data on 3-[3-(Methoxycarbonyl)phenyl]propanoic Acid-Based Probes for Comparative Benchmarking
To Our Valued Research Community, Our objective is to provide in-depth, scientifically rigorous comparison guides to aid researchers, scientists, and drug development professionals in making informed decisions. In respon...
Author: BenchChem Technical Support Team. Date: February 2026
To Our Valued Research Community,
Our objective is to provide in-depth, scientifically rigorous comparison guides to aid researchers, scientists, and drug development professionals in making informed decisions. In response to a request for a comprehensive benchmarking guide on the performance of "3-[3-(Methoxycarbonyl)phenyl]propanoic acid-based probes," we have conducted a thorough search of the scientific literature, patent databases, and chemical supplier catalogs.
Our investigation has determined that while the chemical compound 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a known entity, there is a significant lack of publicly available information regarding its development and application as a platform for molecular probes. Consequently, we are unable to identify a body of research or established "3-[3-(Methoxycarbonyl)phenyl]propanoic acid-based probes" to perform the requested comparative analysis against other alternatives.
The core requirements for our guides—scientific integrity, experimental validation, and authoritative references—cannot be met without a foundation of existing research on the topic. A guide created without this data would be speculative and would not serve the best interests of the scientific community.
We are committed to providing content that is both accurate and useful. Should research on 3-[3-(Methoxycarbonyl)phenyl]propanoic acid-based probes be published and become available, we will gladly revisit this topic.
We encourage users to submit requests for topics that are well-documented in the scientific literature to allow for the creation of comprehensive and reliable comparison guides. Our team of application scientists is prepared to develop detailed guides on a wide array of established molecular probes and technologies.
Part 1: Operational Directive STOP AND READ: Before handling 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, verify the CAS number (111376-50-2 ) on your container.[1][2][3] This compound is a functionalized aromatic acid-e...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Operational Directive
STOP AND READ: Before handling 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, verify the CAS number (111376-50-2 ) on your container.[1][2][3] This compound is a functionalized aromatic acid-ester .[1][3] While often treated casually as a "standard intermediate," its dual functionality (carboxylic acid + methyl ester) dictates specific segregation protocols to prevent laboratory accidents, particularly inadvertent pressurization of waste containers.[2][3]
The Golden Rule: Treat this substance as a Weak Acid for segregation purposes. NEVER dispose of this compound in general trash or down the drain.
Part 2: Technical Characterization & Risk Profile
To dispose of a chemical safely, you must understand what drives its reactivity.[2][3] This compound is not just "organic waste"; it is a chemical system with two distinct reactive centers.[1][3]
Weakly acidic.[1][3] Incompatible with Strong Bases.
GHS Hazards
H315 (Skin), H319 (Eye), H335 (Resp)
Standard Irritant.[2][3] Requires PPE (Gloves, Goggles, N95/Fume Hood).[2][3]
The "Why" Behind the Protocol
Acidity: The propanoic acid tail makes this compound acidic.[1][3] If thrown into a waste container with residual strong bases (e.g., Sodium Hydroxide, Amines), an acid-base neutralization will occur.[2][3] In a sealed drum, the resulting heat and gas evolution can cause container failure.[2][3]
Ester Stability: The methyl ester group is relatively stable but can hydrolyze in the presence of strong acids or bases, releasing methanol (flammable/toxic) over time.[2][3] This reinforces the need to keep this waste stream neutral or slightly acidic, but never basic.[2][3]
Part 3: Pre-Disposal Decision Matrix
Effective disposal starts with classification.[1][3] Use the following logic flow to determine the correct waste stream.
Figure 1: Decision Logic for Waste Stream Selection. Ensure you follow the path that matches the current state of your material.[1][2]
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure or Contaminated Solids)
Most common scenario for expired shelf-stock or reaction byproducts.[1][2][3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3] Avoid metal containers due to potential corrosion from the carboxylic acid group over long storage periods.[1][3]
Chemical Name: Write out "3-[3-(Methoxycarbonyl)phenyl]propanoic acid". Do not use abbreviations like "Propanoic ester".
Hazard Checkboxes: Check "Irritant" and "Acid".[1][3]
Packing:
Transfer the solid using a spatula or powder funnel to minimize dust.[1][3]
Double Bagging: If the original container is small (<50g), place the entire vial into a clear zip-lock bag before placing it in the waste drum. This provides secondary containment in case of breakage.[1][3]
Segregation: Place in the Solid Organic Waste drum.
Critical: Ensure this drum does not contain loose strong bases (e.g., KOH pellets).[2][3][4]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Solvent Identification: Determine if your primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).[2][3]
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[1][3]
Funnel Hygiene: Rinse the funnel with the compatible solvent immediately.[1][3] Precipitates of this acid can clog waste funnels when the solvent evaporates.[1][3]
Cap Venting: Ensure the carboy cap is vented (standard safety caps) to prevent pressure buildup if minor off-gassing occurs.[1][3]
Scenario C: Spill Cleanup (Accidental Release)
Immediate Action: Alert nearby personnel. Don PPE (N95 mask, nitrile gloves, safety glasses).[2][3]
Containment: If solid, cover with a paper towel to prevent dust dispersal.[1][2][3] If liquid, circle the spill with absorbent socks.[2][3]
Neutralization (Optional but Recommended):
For liquid spills: Sprinkle sodium bicarbonate (baking soda) or a commercial acid neutralizer over the spill.[1][3] Wait for bubbling to cease.
Cleanup:
Solid: Sweep up carefully using a brush and dustpan.[1][3] Avoid creating a dust cloud.[1][3]
Liquid: Absorb with vermiculite or spill pads.[1][3]
Disposal: Place all cleanup materials (gloves, pads, sweepings) into a clear plastic bag, seal it, and tag it as "Debris contaminated with 3-[3-(Methoxycarbonyl)phenyl]propanoic acid" .[2][3] Dispose of as solid hazardous waste.[1][3]
Part 5: Regulatory & Compliance Reference
United States (RCRA/EPA):
Waste Classification: This material is generally not P-listed or U-listed.[1][3] However, it must be characterized by the generator.[2][3]
Characteristic Waste: If the pH of an aqueous solution is < 2.0, it carries waste code D002 (Corrosivity).[2][3][5]
Ignitability: If dissolved in flammable solvents (Flash point < 140°F), it carries waste code D001 .[2][3][5]
European Union (EWC):
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2][3]
References
National Center for Biotechnology Information (NCBI). (2024).[1][3] PubChem Compound Summary for CID 12204557, 3-[3-(Methoxycarbonyl)phenyl]propanoic acid. Retrieved from [Link][1][3]
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
American Chemical Society (ACS). (2023).[1][3] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][3]